1-(Difluoromethoxy)-4-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethoxy)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNPQVHJUYEJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371765 | |
| Record name | 1-(difluoromethoxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128140-82-9 | |
| Record name | 1-(Difluoromethoxy)-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128140-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(difluoromethoxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-(Difluoromethoxy)-4-iodobenzene: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Difluoromethoxy)-4-iodobenzene is a key building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the difluoromethoxy group and the reactive iodine atom, make it a valuable precursor for the synthesis of complex organic molecules, including novel drug candidates. The difluoromethoxy moiety is of particular interest as it can enhance the metabolic stability and fine-tune the physicochemical properties of bioactive compounds. This technical guide provides a comprehensive overview of the CAS number, chemical and physical properties, and significant applications of this compound, with a focus on its role in drug discovery. Detailed experimental protocols for its use in common cross-coupling reactions are also presented, alongside graphical representations of synthetic workflows.
Core Properties of this compound
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 128140-82-9 | [1][2][3][4] |
| Molecular Formula | C₇H₅F₂IO | [2][4] |
| Molecular Weight | 270.02 g/mol | [1][2][4] |
| Physical Form | Clear Liquid | [1] |
| Boiling Point | 217-219 °C | |
| Density | 1.871 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.548 | |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | 2-8°C, protected from light | [1] |
The Role of the Difluoromethoxy Group in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of properties that can be leveraged to optimize drug candidates.[5]
The difluoromethoxy group can serve as a bioisostere for other functional groups, such as hydroxyl, thiol, and methoxy groups.[5] Its ability to act as a hydrogen bond donor makes it a suitable replacement for hydroxyl and thiol groups, often with the added benefit of improved metabolic stability.[5] When replacing a methoxy group, the difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing a drug's half-life.[5] The strong carbon-fluorine bonds contribute to its high metabolic stability, making it more resistant to oxidative metabolism compared to a methoxy group.[5] This enhanced stability can lead to a longer drug half-life and reduced clearance.[5]
Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity (pKa) of nearby functional groups, which can be used to optimize the ionization state of a drug at physiological pH, affecting its solubility and permeability.[5]
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethoxy)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Difluoromethoxy)-4-iodobenzene, a versatile building block in medicinal chemistry and materials science. This document details its synthesis, key physical constants, and reactivity, with a focus on its application in drug development, particularly in the context of kinase inhibition.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂IO | [1][2][3] |
| Molecular Weight | 270.02 g/mol | [1][2][3] |
| Physical Form | Liquid | [2] |
| Boiling Point | 217-219 °C (lit.) | [4] |
| Melting Point | Approx. -20 °C (estimated) | [5] |
| Density | 1.871 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n²⁰/D) | 1.548 (lit.) | [4] |
| XLogP3 | 3.5 | [6] |
Synthesis
A common and effective method for the synthesis of this compound is the difluoromethylation of 4-iodophenol. This reaction introduces the difluoromethoxy group (-OCHF₂) to the phenolic oxygen.
Logical Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the difluoromethylation of phenols.[7][8]
Materials:
-
4-Iodophenol
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 equiv), cesium carbonate (1.5 equiv), and N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 10 minutes.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Reactivity and Applications in Drug Development
The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The difluoromethoxy group is of particular interest in medicinal chemistry as it can serve as a bioisostere for other functional groups like hydroxyl, thiol, or methoxy groups.[9] Its unique properties, including moderate lipophilicity and the ability to act as a hydrogen bond donor, can lead to improved metabolic stability and enhanced binding affinity of drug candidates.[9]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure and may require optimization for specific substrates.[10][11][12][13]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Water (degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst (0.05 equiv) to the flask under a positive pressure of inert gas.
-
Add the anhydrous solvent and degassed water to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Role in Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[14][15][16] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.[14][15][16] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.
The difluoromethoxy group can be strategically incorporated into the design of JAK inhibitors. Its properties can enhance the drug-like characteristics of these molecules, such as improving metabolic stability and modulating binding interactions within the ATP-binding pocket of the JAK enzymes.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Experimental Protocols for Physicochemical Property Determination
Melting Point Determination
Since this compound is a liquid at room temperature, its melting point is determined using a low-temperature apparatus.
Materials:
-
This compound sample
-
Capillary tube
-
Low-temperature thermometer or digital melting point apparatus with cooling capabilities
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Seal one end of a capillary tube.
-
Introduce a small amount of the sample into the capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Cool the apparatus to a temperature well below the expected melting point (e.g., -40 °C).
-
Slowly heat the sample (1-2 °C/minute) and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
Solubility Determination
Materials:
-
This compound
-
Various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 1 mL of a chosen solvent to a test tube.
-
Add a small, measured amount of this compound (e.g., 10 mg) to the solvent.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for any undissolved solute.
-
If the solute dissolves completely, add another measured amount and repeat the process until the solution is saturated.
-
Record the approximate amount of solute that dissolves in the given volume of solvent to determine the qualitative solubility (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, more precise methods like HPLC or UV-Vis spectroscopy would be required to determine the concentration of the saturated solution.
This guide provides a foundational understanding of the physicochemical properties and synthetic utility of this compound, highlighting its significance for professionals in the fields of chemical research and drug development.
References
- 1. This compound | C7H5F2IO | CID 2737008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 128140-82-9 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 4-(DIFLUOROMETHOXY)IODOBENZENE | 128140-82-9 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 16. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
1-(Difluoromethoxy)-4-iodobenzene molecular weight and formula
An In-depth Technical Guide on 1-(Difluoromethoxy)-4-iodobenzene For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on this compound, a compound of interest in various research and development applications. The following sections detail its fundamental chemical properties.
Chemical Identity and Properties
This compound is an aromatic organic compound. Its key identifiers and physicochemical properties are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C7H5F2IO[1][2][3][4] |
| Molecular Weight | 270.01 g/mol [1] |
| Alternate Names | 4-(Difluoromethoxy)iodobenzene[1][2] |
| CAS Number | 128140-82-9[1][2] |
Structural and Molecular Relationship
The chemical structure dictates the molecular formula, which in turn determines the molecular weight of the compound. This fundamental relationship is illustrated in the diagram below.
Caption: Logical flow from compound name to molecular formula and weight.
References
An In-depth Technical Guide to 1-(Difluoromethoxy)-4-iodobenzene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(difluoromethoxy)-4-iodobenzene, a key building block in modern medicinal chemistry. Its strategic importance lies in the unique properties conferred by the difluoromethoxy group, which can significantly enhance the metabolic stability and pharmacokinetic profile of drug candidates.
Chemical Structure and IUPAC Name
This compound is an aromatic organic compound characterized by a benzene ring substituted with a difluoromethoxy group (-OCF₂H) and an iodine atom at the para position.
IUPAC Name: this compound[1]
The structure of the molecule is as follows: A central benzene ring is bonded to an iodine atom at position 4. At position 1 of the ring, there is an oxygen atom, which is in turn bonded to a carbon atom. This carbon atom is bonded to one hydrogen atom and two fluorine atoms.
Synonyms: 4-(Difluoromethoxy)iodobenzene, difluoromethyl 4-iodophenyl ether, 4-Iodo-1-(difluoromethoxy)benzene[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Reference |
| CAS Number | 128140-82-9 | [2] |
| Molecular Formula | C₇H₅F₂IO | [1] |
| Molecular Weight | 270.01 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents | |
| InChI | InChI=1S/C7H5F2IO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H | [1] |
| SMILES | C1=CC(=CC=C1OC(F)F)I | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 4-aminophenol. The first step involves the synthesis of the intermediate, 4-iodophenol, followed by its difluoromethylation.
Experimental Protocol: Synthesis of 4-Iodophenol from 4-Aminophenol
This procedure is adapted from established methods for the diazotization of aminophenols followed by iodination.[3][4][5]
Materials:
-
4-Aminophenol
-
Sulfuric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice
-
Water
-
Chloroform
-
Sodium thiosulfate solution (dilute)
-
Ligroin (b.p. 90-110°C)
Procedure:
-
In a suitable reaction vessel, dissolve 1 mole of 4-aminophenol in a mixture of 500 g of ice, 500 mL of water, and 1.2 moles of concentrated sulfuric acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 1 mole of sodium nitrite in 150 mL of water to the reaction mixture over one hour with constant stirring, maintaining the temperature at 0°C.
-
Continue stirring for an additional 20 minutes after the addition is complete.
-
To this diazonium salt solution, add an ice-cold solution of 1.2 moles of potassium iodide in 200 mL of water.
-
Allow the mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen gas ceases. The 4-iodophenol will separate as a dark oil.
-
After cooling, extract the product with three portions of chloroform.
-
Wash the combined chloroform extracts with a dilute sodium thiosulfate solution to remove any residual iodine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure, followed by recrystallization from ligroin to yield pure 4-iodophenol as a colorless solid.
Experimental Protocol: Difluoromethylation of 4-Iodophenol
This protocol is based on a general method for the difluoromethylation of phenols using chlorodifluoromethane (Freon-22) in the presence of a base.[6] Caution: Chlorodifluoromethane is a gas and should be handled in a well-ventilated fume hood.
Materials:
-
4-Iodophenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
A suitable phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Chlorodifluoromethane (CHClF₂)
-
Organic solvent (e.g., dioxane or toluene)
-
Ethyl acetate
Procedure:
-
In a pressure-rated reaction vessel, dissolve 1 equivalent of 4-iodophenol and a catalytic amount of a phase-transfer catalyst in an organic solvent.
-
Add an aqueous solution of 2-3 equivalents of sodium or potassium hydroxide.
-
Seal the reaction vessel and cool it to a suitable temperature (e.g., 0-10°C).
-
Carefully introduce chlorodifluoromethane gas into the reaction mixture with vigorous stirring. The reaction is typically carried out at elevated temperatures (e.g., 60-100°C) and pressure.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent any excess gas.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Role in Drug Development and Representative Experimental Protocol
The difluoromethoxy group is a valuable substituent in medicinal chemistry as it can serve as a bioisosteric replacement for a hydroxyl or thiol group, often leading to improved metabolic stability and modulation of pKa. Its introduction can block common metabolic pathways, such as O-demethylation, thereby increasing a drug's half-life. This compound is a key building block for introducing this beneficial moiety into drug candidates, typically through cross-coupling reactions.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid, a common reaction in the synthesis of biaryl scaffolds found in many pharmaceuticals.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis pathway of this compound.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. This compound | C7H5F2IO | CID 2737008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 128140-82-9 [sigmaaldrich.com]
- 3. 4-Iodophenol - Wikipedia [en.wikipedia.org]
- 4. 4-Iodophenol synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
Spectroscopic Profile of 1-(Difluoromethoxy)-4-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(difluoromethoxy)-4-iodobenzene (CAS No. 128140-82-9). Due to the limited availability of public domain spectra for this specific molecule, this document presents expected spectral characteristics based on data from analogous compounds, alongside detailed experimental protocols for acquiring such data.
Compound Identification
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(Difluoromethoxy)iodobenzene, difluoromethyl 4-iodophenyl ether | |
| CAS Number | 128140-82-9 | [2] |
| Molecular Formula | C₇H₅F₂IO | [1][2] |
| Molecular Weight | 270.02 g/mol | [2] |
| Physical Form | Liquid |
Spectroscopic Data (Predicted and Analogous)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show a characteristic pattern for a 1,4-disubstituted benzene ring and a triplet for the difluoromethoxy group proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.70 | Doublet | 2H | Ar-H (ortho to I) |
| ~ 6.95 | Doublet | 2H | Ar-H (ortho to OCF₂H) |
| ~ 6.60 | Triplet (t) | 1H | OCF₂H |
Note: The difluoromethoxy proton signal will appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will display signals for the aromatic carbons and the difluoromethoxy carbon. The carbon attached to the iodine will be significantly shielded, while the carbon of the difluoromethoxy group will show a characteristic triplet due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~ 158 | Singlet | C -OCF₂H |
| ~ 139 | Singlet | C -I |
| ~ 122 | Singlet | Ar-C H (ortho to OCF₂H) |
| ~ 118 | Singlet | Ar-C H (ortho to I) |
| ~ 115 | Triplet (t) | OC F₂H |
¹⁹F NMR (Fluorine NMR)
The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group, which will be split into a doublet by the adjacent proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -80 to -90 | Doublet (d) | OCF₂H |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, the C-O ether linkage, the C-F bonds, and the C-I bond.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | Aryl-O stretch |
| 1100-1000 | Strong | C-F stretch |
| ~500 | Medium-Weak | C-I stretch |
Mass Spectrometry (MS)
The mass spectrum, typically acquired using electron ionization (EI), will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z | Predicted Relative Intensity | Assignment |
| 270 | High | [M]⁺ |
| 143 | Medium | [M - I]⁺ |
| 127 | High | [I]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.
-
Cap the NMR tube securely.
¹H, ¹³C, and ¹⁹F NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon, except for the difluoromethoxy carbon which will appear as a triplet.
-
For ¹⁹F NMR, use a proton-coupled pulse sequence to observe the doublet for the difluoromethoxy group. A proton-decoupled spectrum can also be acquired to confirm the chemical shift as a singlet.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method for Liquids):
-
Place a drop of liquid this compound onto a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film.
-
Mount the salt plates in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.
Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Inject a small volume (typically 1 µL) of the prepared solution into the GC-MS system.
-
The compound will be vaporized and separated from the solvent on the GC column.
-
As the compound elutes from the column, it enters the ion source of the mass spectrometer where it is ionized by a beam of electrons (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
-
The instrument software records the abundance of each ion as a function of its m/z value to generate the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
The Carbon-Iodine Bond in 1-(Difluoromethoxy)-4-iodobenzene: A Gateway to Novel Chemical Entities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The carbon-iodine (C-I) bond in 1-(difluoromethoxy)-4-iodobenzene serves as a highly versatile and reactive handle for the synthesis of a diverse array of complex organic molecules. The presence of the electron-withdrawing difluoromethoxy group, a key pharmacophore in modern drug discovery, coupled with the inherent reactivity of the C-I bond, makes this compound a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on key transformations including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is exceptionally amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. The reaction of this compound with various arylboronic acids or their esters proceeds in high yields under standard palladium-catalyzed conditions.
General Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 88 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 80 | 12 | 96 |
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-1,1'-biphenyl
To a solution of this compound (1.0 mmol, 270 mg) and phenylboronic acid (1.2 mmol, 146 mg) in a mixture of toluene (8 mL) and water (2 mL) is added potassium phosphate (2.0 mmol, 424 mg). The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) are then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to aryl alkynes, which are valuable intermediates in organic synthesis. This compound readily participates in this reaction with a variety of terminal alkynes.
General Reaction Scheme: ``` R-C≡CH + I-C6H4-OCF2H --(Pd catalyst, Cu(I) co-catalyst, Base)--> R-C≡C-C6H4-OCF2H
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The C-I bond of this compound is highly reactive in this transformation, allowing for coupling with a wide range of primary and secondary amines.
General Reaction Scheme:
I-C6H4-OCF2H + R-Li --(Solvent, Low Temp.)--> Li-C6H4-OCF2H + R-I
Li-C6H4-OCF2H + Electrophile (E+) --> E-C6H4-OCF2H
Caption: Workflow for functionalization via lithium-iodine exchange.
Conclusion
The carbon-iodine bond of this compound is a cornerstone for the introduction of the medicinally important difluoromethoxy group into a wide range of molecular scaffolds. Its high reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides reliable and high-yielding routes to biaryls, aryl alkynes, and arylamines. Furthermore, the facile nature of the lithium-iodine exchange reaction allows for the generation of a powerful nucleophile that can be intercepted by a plethora of electrophiles. The protocols and data presented herein serve as a practical guide for chemists to harness the synthetic potential of this valuable building block in the pursuit of novel therapeutics and advanced materials.
An In-depth Technical Guide to the Core Chemical Reactions of 1-(Difluoromethoxy)-4-iodobenzene
Introduction
1-(Difluoromethoxy)-4-iodobenzene is a pivotal building block in modern synthetic chemistry, particularly valued in the fields of drug discovery and materials science. The presence of the difluoromethoxy (-OCF₂H) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The iodo-substituent serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to construct complex molecular architectures. This guide provides a detailed overview of the key chemical transformations involving this compound, complete with experimental protocols, quantitative data, and workflow diagrams for researchers, scientists, and professionals in drug development.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom on the benzene ring makes this compound an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound. This reaction is widely used to synthesize biaryl and substituted aromatic structures. The high reactivity of the C-I bond in this compound ensures efficient coupling under relatively mild conditions.[1]
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling is as follows:
-
To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos), and a base like cesium carbonate (Cs₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).
-
Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or acetonitrile).
-
Heat the reaction mixture, usually between 60°C and 100°C, for a period ranging from 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[2]
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.[3] This method is invaluable for synthesizing arylalkynes and conjugated enynes, which are common motifs in pharmaceuticals and organic materials.[4] The reaction is co-catalyzed by palladium and copper complexes.[3]
Experimental Protocol:
A representative procedure for the Sonogashira coupling is as follows:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 3-10 mol%) in a suitable solvent (e.g., DMF, THF, or triethylamine).
-
Add the terminal alkyne (1.1-1.2 eq.) and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.
-
Stir the reaction mixture at a temperature ranging from room temperature to 60°C. The reaction is often rapid, completing within 1 to 6 hours.
-
Monitor the reaction's progress via TLC or GC-MS.
-
After completion, filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.
-
After filtration and solvent evaporation, purify the crude product by column chromatography to obtain the pure arylalkyne.[5]
Caption: Sonogashira Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[6][7] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[6]
Experimental Protocol:
A typical protocol for the Buchwald-Hartwig amination is as follows:
-
Charge a dry reaction tube with a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.1-1.2 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 eq.).
-
Seal the tube, and purge with an inert gas.
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Inject this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).
-
Heat the mixture in a sealed vessel, typically between 80°C and 110°C, for 4 to 24 hours.
-
After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude aryl amine by flash column chromatography.[8][9]
Caption: Buchwald-Hartwig Amination Workflow.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[10][11] This reaction is particularly useful for the vinylation of aryl rings.[12]
Experimental Protocol:
A general procedure for the Heck reaction is as follows:
-
Combine this compound (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium catalyst like palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., triphenylphosphine, PPh₃) if required.
-
Add a base, which is typically a weak base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).
-
Add a polar aprotic solvent like DMF, NMP, or acetonitrile.
-
Heat the reaction mixture under an inert atmosphere to a temperature between 80°C and 140°C for 6 to 48 hours.
-
Upon completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the substituted alkene.[13]
Caption: Heck Reaction Workflow.
Copper-Catalyzed Coupling Reactions
Ullmann Condensation (C-O Coupling)
The Ullmann condensation is a classical copper-catalyzed reaction used to form diaryl ethers by coupling an aryl halide with a phenol or alcohol.[14][15] While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool, especially for certain substrates.[14]
Experimental Protocol:
A typical protocol for the Ullmann ether synthesis is as follows:
-
In a reaction flask, combine this compound (1.0 eq.), the desired phenol or alcohol (1.0-1.5 eq.), a copper catalyst such as copper(I) iodide (CuI, 10-20 mol%) or copper powder, and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
A ligand, such as 1,10-phenanthroline or an N,N-dimethylglycine, can be added to facilitate the reaction at lower temperatures.
-
Add a high-boiling polar solvent, such as DMF, NMP, or pyridine.
-
Heat the reaction mixture to a high temperature, typically between 120°C and 210°C, for 12 to 48 hours.
-
After cooling, add water to the reaction mixture and extract with an organic solvent like toluene or ethyl acetate.
-
Wash the organic layer with aqueous base (e.g., 1M NaOH) to remove unreacted phenol, followed by water and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify the crude diaryl ether product via column chromatography or recrystallization.[16]
Caption: Ullmann Condensation Workflow.
Quantitative Data Summary
The yields of cross-coupling reactions are highly dependent on the specific substrates, catalyst system, and reaction conditions. The following table provides typical yield ranges for the key reactions discussed.
| Reaction Name | Coupling Partner | Catalyst System | Typical Yield Range |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | 70-95% |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 75-98% |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ / Ligand / Base | 65-95% |
| Heck Reaction | Alkene | Pd(OAc)₂ / Base | 50-85% |
| Ullmann Condensation | Phenol/Alcohol | CuI / Base | 40-80% |
Note: Yields are generalized and can vary significantly. Optimization is often required for specific substrate combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(Difluoromethoxy)-4-iodobenzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(difluoromethoxy)-4-iodobenzene, a key building block in modern organic synthesis and medicinal chemistry. The strategic incorporation of the difluoromethoxy group (-OCHF₂) can significantly influence the metabolic stability, lipophilicity, and target-binding interactions of drug candidates. This document details its synthesis, physicochemical properties, and applications, with a focus on its utility in the development of kinase inhibitors.
Core Properties and Data
Quantitative data for this compound and its key precursors are summarized below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 128140-82-9 |
| Molecular Formula | C₇H₅F₂IO |
| Molecular Weight | 270.02 g/mol [1] |
| Physical Form | Liquid |
| Purity | Typically ≥98% |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| ¹H NMR | |||
| Ar-H (ortho to -OCHF₂) | 6.90 - 7.10 | d | 8.0 - 9.0 |
| Ar-H (ortho to -I) | 7.60 - 7.80 | d | 8.0 - 9.0 |
| -OCHF₂ | 6.50 - 6.80 | t | 72.0 - 75.0 |
| ¹³C NMR | |||
| C-I | 90.0 - 95.0 | s | - |
| C-H (ortho to -I) | 138.0 - 140.0 | s | - |
| C-H (ortho to -OCHF₂) | 118.0 - 120.0 | s | - |
| C-OCHF₂ | 155.0 - 158.0 | s | - |
| -OCHF₂ | 114.0 - 117.0 | t | 255.0 - 260.0 |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from commercially available 4-iodophenol. The first step involves the introduction of the difluoromethoxy group, followed by iodination of the resulting 1-(difluoromethoxy)benzene.
Experimental Protocols
Step 1: Synthesis of 1-(Difluoromethoxy)benzene from 4-Iodophenol
This procedure is adapted from a general method for the difluoromethylation of phenols.
-
Materials: 4-Iodophenol, sodium 2-chloro-2,2-difluoroacetate, cesium carbonate, dimethylformamide (DMF), water, ethyl acetate, brine.
-
Procedure:
-
To a round-bottom flask, add 4-iodophenol (1.0 eq.), cesium carbonate (1.5 eq.), and DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.0 eq.) to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(difluoromethoxy)benzene.
-
Step 2: Iodination of 1-(Difluoromethoxy)benzene
This procedure is a general method for the iodination of activated aromatic rings.
-
Materials: 1-(Difluoromethoxy)benzene, N-iodosuccinimide (NIS), acetonitrile.
-
Procedure:
-
Dissolve 1-(difluoromethoxy)benzene (1.0 eq.) in acetonitrile in a round-bottom flask.
-
Add N-iodosuccinimide (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
-
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules, including a wide range of pharmaceuticals.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond of this compound is highly reactive towards oxidative addition to a palladium(0) center, making it an excellent substrate for various cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. This is a widely used method for constructing the core structures of many kinase inhibitors.
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form arylamines. This reaction is crucial for introducing amine functionalities that are often essential for target binding and modulating physicochemical properties.
-
Sonogashira Coupling: Reaction with terminal alkynes to produce aryl alkynes, which are important intermediates in the synthesis of natural products and functional materials.
Role in Kinase Inhibitor Synthesis
The difluoromethoxy group is increasingly incorporated into kinase inhibitors to improve their drug-like properties. Its ability to act as a bioisostere for other functional groups, such as a methoxy or hydroxyl group, while offering enhanced metabolic stability, makes it a valuable substituent in drug design.
This compound serves as a key starting material for introducing the 4-(difluoromethoxy)phenyl moiety into kinase inhibitor scaffolds. A common synthetic strategy involves a Suzuki-Miyaura coupling reaction between this compound and a heterocyclic boronic acid or ester partner.
Table 3: Representative Biological Activity of Kinase Inhibitors with a 4-(Difluoromethoxy)phenyl Moiety
Note: The following data is representative of the activity of kinase inhibitors containing a similar structural motif and is provided for illustrative purposes.
| Kinase Target | Inhibitor Type | IC₅₀ (nM) |
| PI3Kα | Small Molecule | 0.019 |
| mTOR | Small Molecule | 0.18 |
The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers. The high potency of inhibitors like GSK2126458, which features a related structural component, underscores the potential of incorporating the 4-(difluoromethoxy)phenyl group in the design of novel anticancer agents.[2][3]
Visualizations
Synthetic Workflow
Caption: Synthetic pathway to this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Typical workflow for a Suzuki-Miyaura coupling reaction.
PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.
References
An In-depth Technical Guide to 1-(Difluoromethoxy)-4-iodobenzene: Discovery, Synthesis, and Application in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(difluoromethoxy)-4-iodobenzene, a key building block in modern medicinal chemistry. The document details its physicochemical properties, historical context, and detailed synthetic protocols. A significant focus is placed on its application in the synthesis of the Janus kinase 2 (JAK2) inhibitor, Fedratinib, highlighting its role in the development of targeted therapies for myeloproliferative neoplasms. The guide includes quantitative data presented in structured tables and mandatory visualizations of the Fedratinib synthetic workflow and its mechanism of action within the JAK-STAT signaling pathway, rendered using Graphviz.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of contemporary drug discovery. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of properties, including metabolic stability, modulated lipophilicity, and the ability to act as a hydrogen bond donor. This compound has emerged as a valuable intermediate, primarily due to the presence of both the desirable difluoromethoxy moiety and a synthetically versatile iodine atom, which readily participates in cross-coupling reactions. This guide elucidates the discovery, synthesis, and critical application of this compound in the synthesis of targeted therapeutics.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 128140-82-9 | [1] |
| Molecular Formula | C₇H₅F₂IO | [1] |
| Molecular Weight | 270.02 g/mol | [1] |
| Boiling Point | 217-219 °C | |
| Density | 1.871 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.548 | |
| Physical Form | Liquid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C, protected from light |
Spectroscopic data for this compound is available through various commercial and public databases.
Discovery and History
While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, its emergence can be contextualized within the broader expansion of organofluorine chemistry in the late 20th century. The unique properties conferred by fluorinated functional groups, such as the difluoromethoxy group, spurred the development of novel synthetic building blocks. The earliest patents mentioning related difluoromethoxy-substituted benzene derivatives began appearing in the late 1980s. The utility of this compound as a key intermediate became more prominent with the development of complex targeted therapies, such as kinase inhibitors, in the early 2000s.
Experimental Protocols
Synthesis of this compound from 4-Iodophenol
This protocol describes a general method for the difluoromethylation of 4-iodophenol using chlorodifluoromethane.
Materials:
-
4-Iodophenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Chlorodifluoromethane (CHClF₂)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 4-iodophenol and a molar excess of a base (e.g., 2-3 equivalents of NaOH or KOH) in a suitable solvent like DMF.
-
If using, add a catalytic amount of a phase-transfer catalyst.
-
Cool the reaction mixture to a suitable temperature (e.g., 0-10 °C).
-
Carefully bubble chlorodifluoromethane gas through the stirred reaction mixture. The reaction is typically exothermic and should be monitored to maintain the desired temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by the addition of water.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis of Fedratinib using this compound
This section outlines a plausible synthetic route to Fedratinib, a selective JAK2 inhibitor, starting from this compound. This synthesis involves a key Buchwald-Hartwig amination reaction.
Step 1: Synthesis of 4-(Difluoromethoxy)aniline A detailed protocol for the conversion of this compound to 4-(difluoromethoxy)aniline would typically involve a copper- or palladium-catalyzed amination reaction with an ammonia surrogate or direct amination under pressure.
Step 2: Synthesis of Fedratinib This step involves the coupling of an advanced intermediate with 4-(difluoromethoxy)aniline. A more direct synthetic route to Fedratinib involves the coupling of N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide with 4-(2-(pyrrolidin-1-yl)ethoxy)aniline. For the purpose of illustrating the utility of this compound, a hypothetical final coupling step is described.
Materials:
-
N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide (Intermediate A)
-
4-(Difluoromethoxy)aniline (Intermediate B, synthesized from this compound)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add Intermediate A, Intermediate B, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Fedratinib.
Application in Drug Development: The Case of Fedratinib
This compound is a crucial starting material for the synthesis of various pharmaceutical agents. Its application is exemplified in the synthesis of Fedratinib (Inrebic®), an orally bioavailable and selective inhibitor of Janus kinase 2 (JAK2).[2][3] Fedratinib is approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[2] Myelofibrosis is a myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling, often driven by mutations in the JAK2 gene.[3]
The JAK-STAT Signaling Pathway and Inhibition by Fedratinib
The JAK-STAT signaling pathway is a critical cellular communication cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[3] In myelofibrosis, constitutive activation of the JAK-STAT pathway leads to uncontrolled cell growth. Fedratinib acts as an ATP-competitive inhibitor of the JAK2 kinase domain, preventing its autophosphorylation and the subsequent phosphorylation and activation of STAT proteins.[2][3] This blockade of the JAK-STAT pathway leads to the inhibition of cell proliferation and induction of apoptosis in malignant cells.
Caption: Fedratinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow for Fedratinib Synthesis
The synthesis of Fedratinib from this compound involves a multi-step process that leverages modern synthetic organic chemistry techniques. A generalized workflow is depicted below.
Caption: General workflow for the synthesis of Fedratinib.
Conclusion
This compound is a testament to the enabling power of fluorinated building blocks in modern drug discovery. Its strategic combination of a difluoromethoxy group and a reactive iodine atom has made it an indispensable intermediate in the synthesis of complex pharmaceutical agents. The successful development of Fedratinib, a life-altering medication for patients with myelofibrosis, underscores the importance of such well-designed synthetic precursors. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to leverage the full potential of this compound in their own research and development endeavors.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(Difluoromethoxy)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials. 1-(Difluoromethoxy)-4-iodobenzene is a valuable building block in medicinal chemistry, as the difluoromethoxy (-OCF₂H) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
These application notes provide a comprehensive guide to the use of this compound in Suzuki-Miyaura coupling reactions, including detailed experimental protocols, a summary of reaction conditions, and visualizations of the reaction pathway and workflow. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for oxidative addition to a palladium(0) catalyst, facilitating efficient coupling with a wide range of boronic acids and their derivatives.[1][2]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl iodides, which are directly applicable to this compound.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C, PdCl₂(dppf) | Catalyst loading typically ranges from 0.5 to 5 mol%. |
| Ligand (if applicable) | PPh₃, SPhos, Xantphos | Often used with Pd(OAc)₂ or other Pd(II) sources. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Typically 2-3 equivalents are used. |
| Boronic Acid | Aryl or Heteroaryl Boronic Acids/Esters | Typically 1.1 to 1.5 equivalents are used. |
| Solvent System | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF, Acetonitrile | A mixed solvent system is often used to dissolve both organic and inorganic reagents. |
| Temperature | Room Temperature to 120 °C | Reaction temperature depends on the reactivity of the coupling partners and the catalyst system. |
| Reaction Time | 30 minutes to 24 hours | Monitored by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Recommended to prevent catalyst degradation. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 284 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 23 mg).
-
Solvent Addition: Add the degassed solvent system, a 4:1 mixture of 1,4-dioxane and water (5 mL), via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 4-(difluoromethoxy)-biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Sonogashira Cross-Coupling of 1-(Difluoromethoxy)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis. Its mild reaction conditions and broad functional group tolerance make it particularly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures.
1-(Difluoromethoxy)-4-iodobenzene is a valuable building block in drug discovery due to the unique properties conferred by the difluoromethoxy group. This moiety can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. The Sonogashira coupling of this aryl iodide allows for the introduction of diverse alkynyl functionalities, providing access to a wide range of novel compounds with potential therapeutic applications. These application notes provide detailed protocols and data for the Sonogashira cross-coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected catalytic cycles:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl iodide (this compound).
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of this compound with various terminal alkynes under typical reaction conditions.
| Entry | Terminal Alkyne | Product | Reaction Conditions | Yield (%) |
| 1 | Phenylacetylene | 1-(Difluoromethoxy)-4-(phenylethynyl)benzene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), TEA, THF, 60 °C, 12 h | 85-95 |
| 2 | Propargyl alcohol | 3-(4-(Difluoromethoxy)phenyl)prop-2-yn-1-ol | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%), Et₃N, DMF, rt, 8 h | 80-90 |
| 3 | 1-Heptyne | 1-(Difluoromethoxy)-4-(hept-1-yn-1-yl)benzene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), DIPA, Toluene, 70 °C, 16 h | 75-85 |
| 4 | Ethynyltrimethylsilane | (4-(Difluoromethoxy)phenylethynyl)trimethylsilane | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%), Et₃N, CH₃CN, 50 °C, 10 h | 90-98 |
| 5 | 4-Ethynylanisole | 1-(Difluoromethoxy)-4-((4-methoxyphenyl)ethynyl)benzene | PdCl₂(dppf) (2 mol%), CuI (4 mol%), Cs₂CO₃, Dioxane, 80 °C, 12 h | 82-92 |
Yields are for isolated products and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Sonogashira Coupling of this compound with Propargyl Alcohol
Materials and Reagents:
-
This compound
-
Propargyl alcohol
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add propargyl alcohol (1.5 mmol, 1.5 equiv) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After completion (typically 8 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling experiment.
Potential Application in Drug Discovery: Targeting Kinase Signaling
Compounds bearing the 4-(difluoromethoxy)phenylalkyne scaffold have been investigated as potential inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Applications of 1-(Difluoromethoxy)-4-iodobenzene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Difluoromethoxy)-4-iodobenzene is a valuable building block in modern medicinal chemistry. The presence of the difluoromethoxy (-OCF₂H) group offers a unique combination of properties that can be strategically employed to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This moiety can improve metabolic stability, modulate lipophilicity, and act as a hydrogen bond donor, which can lead to improved target engagement. The iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.
These application notes provide an overview of the use of this compound in the synthesis of medicinally relevant compounds, with a focus on kinase inhibitors. Detailed protocols for key cross-coupling reactions are provided, along with representative data for compounds containing the 4-(difluoromethoxy)phenyl motif.
Key Applications in Medicinal Chemistry
The primary application of this compound in drug discovery is as a precursor for introducing the 4-(difluoromethoxy)phenyl group into target molecules. This is most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of small molecule kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The Janus kinase (JAK) family of tyrosine kinases is a key component of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity and inflammation.[1][2][] Small molecule inhibitors that target the ATP-binding site of JAKs have emerged as an important class of therapeutics.[4][5] The 4-(difluoromethoxy)phenyl moiety can be incorporated into these inhibitors to potentially improve their potency and pharmacokinetic properties.
Data Presentation
The following tables summarize representative biological data for kinase inhibitors containing the 4-(difluoromethoxy)phenyl or related difluoromethylphenyl moieties. This data illustrates the potential for compounds derived from this compound to exhibit potent biological activity.
Table 1: Representative Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Citation |
| 4-Anilinoquinoline | EGFRL858R/T790M | 5.0 | - | [6] |
| 4-Phenoxyquinoline | c-Met | 1.42 | - | [7] |
| Phthalic-Based Inhibitor | VEGFR-2 | - | K562 | [8] |
Table 2: Representative Antiproliferative Activity
| Compound Class | Cell Line | GI₅₀ (µM) | Citation |
| 4-Phenoxyquinoline | A549 | 0.39 | [7] |
| 4-Phenoxyquinoline | H460 | 0.18 | [7] |
| 4-Phenoxyquinoline | HT-29 | 0.38 | [7] |
| 4-Phenoxyquinoline | MKN-45 | 0.81 | [7] |
Disclaimer: The data presented in these tables are for illustrative purposes and represent compounds with similar structural motifs. The specific activity of compounds synthesized directly from this compound may vary.
Experimental Protocols
The following are detailed protocols for key cross-coupling reactions utilizing this compound. These protocols are adapted from established methodologies for similar aryl iodides.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic aryl or heteroaryl boronic acid. This reaction is widely used to form carbon-carbon bonds.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (solvent)
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne to form an arylalkyne, a common motif in medicinal chemistry.
Materials:
-
This compound
-
Terminal Alkyne
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in anhydrous THF or DMF.
-
Add triethylamine (2.0 equiv.) to the solution.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) chloride (0.03 equiv.) and copper(I) iodide (0.05 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[9]
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv.) and Xantphos (0.02 equiv.).
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[10][11]
Mandatory Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: JAK-STAT Signaling and Inhibition.
References
- 1. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule drug discovery targeting the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. soci.org [soci.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
The Role of 1-(Difluoromethoxy)-4-iodobenzene in Modern Organic Synthesis: A Building Block for Bioactive Molecules
Introduction:
1-(Difluoromethoxy)-4-iodobenzene is a versatile and increasingly important building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a reactive iodine atom with a difluoromethoxy group, make it a valuable synthon for the introduction of the difluoromethoxyphenyl moiety into complex molecular architectures. The difluoromethoxy group is often employed as a bioisostere for a phenol or methoxy group, offering improved metabolic stability, increased lipophilicity, and altered electronic properties, which can favorably modulate the pharmacokinetic and pharmacodynamic profile of a drug candidate. The iodine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
This application note provides a detailed overview of the role of this compound in key organic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols for these reactions are provided, along with tables summarizing typical reaction conditions and yields. Furthermore, the application of this building block in the synthesis of bioactive molecules, particularly kinase inhibitors, is highlighted.
Key Applications in Cross-Coupling Reactions
This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for facile oxidative addition to the palladium catalyst, often under mild reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, and this compound readily participates in this reaction with various boronic acids and their derivatives. This reaction is widely used to construct biaryl and heteroaryl-aryl scaffolds, which are common motifs in many pharmaceuticals.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 88-98 |
| 3 | Pyrazole-4-boronic acid pinacol ester | XPhos Pd G2 (2) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 75-90[1] |
| 4 | Indole-5-boronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 110 | 6 | 70-85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This compound is an excellent substrate for this reaction, providing access to a wide range of arylalkynes which are important intermediates in the synthesis of natural products and pharmaceuticals.[2]
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 80-92 |
| 2 | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 50 | 4 | 75-88[3] |
| 3 | Propargyl alcohol | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | Et₃N | DMF | RT | 8 | 85-95 |
| 4 | Ethynylpyrimidine | PdCl₂(MeCN)₂ (3) / [(t-Bu)₃PH]BF₄ (6) | CuI (3) | Et₃N | Acetonitrile | 60 | 2 | 70-85[4] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) cocatalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.1 equiv.) dropwise with stirring.
-
Stir the reaction at the appropriate temperature for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[5] this compound can be efficiently coupled with a wide range of primary and secondary amines, anilines, and other nitrogen-containing heterocycles to produce the corresponding arylamines.[6] These products are valuable intermediates in the synthesis of many biologically active compounds.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | t-BuOH | 100 | 12 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 90 | 8 | 85-95 |
| 3 | 4-Aminopyrazole | XPhos Pd G2 (2) | - | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 70-85 |
| 4 | Benzylamine | Pd(OAc)₂ (1.5) | BINAP (2) | NaOtBu | Toluene | 100 | 24 | 75-88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base (e.g., NaOtBu).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent, filter through a pad of celite, and concentrate.
-
Purify the crude product by column chromatography to afford the desired N-aryl product.
Application in the Synthesis of Kinase Inhibitors
The difluoromethoxyphenyl motif is increasingly found in kinase inhibitors, where it can enhance potency and improve pharmacokinetic properties. This compound serves as a key starting material for introducing this valuable fragment. For example, in the synthesis of inhibitors targeting the PI3K/Akt/mTOR and EGFR signaling pathways, which are frequently dysregulated in cancer, this building block can be used to construct the core scaffolds of these drugs.[7]
A hypothetical synthetic workflow towards a purine-based kinase inhibitor, inspired by structures like PF-06747775, an irreversible EGFR inhibitor, could involve an initial Suzuki coupling of this compound with a protected chloropurine derivative.[7] Subsequent nucleophilic substitution with a suitable amine, followed by deprotection and functionalization, would lead to the final inhibitor.
This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its ability to readily participate in a variety of robust and high-yielding cross-coupling reactions makes it an indispensable tool for the synthesis of complex organic molecules. The incorporation of the difluoromethoxy group through this synthon offers a powerful strategy for modulating the biological and physical properties of drug candidates, particularly in the development of next-generation kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to utilize this important building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(Difluoromethoxy)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 1-(difluoromethoxy)-4-iodobenzene, a versatile building block in medicinal chemistry and materials science. The difluoromethoxy (-OCF₂H) group is of significant interest due to its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, making it a valuable substituent in the design of novel pharmaceuticals and functional materials.
This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, presenting quantitative data in structured tables for clear comparison. Detailed experimental methodologies and visualizations of reaction workflows and catalytic cycles are provided to facilitate practical application in a laboratory setting.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. For this compound, this reaction enables the synthesis of biaryl and vinyl-aryl structures incorporating the difluoromethoxy moiety.
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 95 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 90 | 8 | 92 |
| 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 16 | 88 |
| 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O (5:1) | 70 | 18 | 85 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Synthesis of 4-(Difluoromethoxy)-1,1'-biphenyl
A flame-dried Schlenk tube is charged with this compound (270 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol, 3 mol%), and sodium carbonate (212 mg, 2.0 mmol). The tube is evacuated and backfilled with argon three times. A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is then added. The reaction mixture is stirred vigorously and heated to 80 °C for 12 hours.
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction is instrumental in synthesizing aryl amines containing the difluoromethoxy group, which are prevalent in pharmacologically active compounds.
Quantitative Data for Buchwald-Hartwig Amination
| Amine Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 90 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 85 |
| N-Methylaniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 16 | 88 |
| Indole | Pd(OAc)₂ (3) | DavePhos (6) | Cs₂CO₃ (2) | Toluene | 110 | 20 | 78 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of 4-(4-(Difluoromethoxy)phenyl)morpholine
To an oven-dried Schlenk tube under an argon atmosphere, add this compound (270 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol, 2 mol%), Xantphos (23.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (144 mg, 1.5 mmol). The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene (5 mL) is added, followed by morpholine (105 µL, 1.2 mmol). The tube is sealed, and the mixture is heated to 100 °C with stirring for 18 hours.
After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite®. The filtrate is washed with water (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography (silica gel, gradient elution with hexanes and ethyl acetate) to yield the title compound.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is essential for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and building blocks for conjugated materials.
Quantitative Data for Sonogashira Coupling
| Alkyne Coupling Partner | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 93 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | Toluene | 70 | 8 | 89 |
| 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | i-Pr₂NEt (3) | DMF | 80 | 12 | 84 |
| 4-Ethynylanisole | PdCl₂(MeCN)₂ (2.5) | CuI (5) | Piperidine (3) | Acetonitrile | 50 | 10 | 91 |
Detailed Experimental Protocol: Sonogashira Coupling
Reaction: Synthesis of 1-(Difluoromethoxy)-4-(phenylethynyl)benzene
A mixture of this compound (270 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (7.6 mg, 0.04 mmol, 4 mol%) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon. Anhydrous tetrahydrofuran (5 mL) and triethylamine (0.42 mL, 3.0 mmol) are added, followed by phenylacetylene (132 µL, 1.2 mmol). The reaction mixture is stirred at 60 °C for 6 hours.
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel (eluent: hexanes/ethyl acetate) to give the desired product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-(Difluoromethoxy)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is of paramount importance in medicinal chemistry and materials science. The incorporation of fluorine-containing functional groups, such as the difluoromethoxy group (-OCHF₂), into these scaffolds can significantly enhance the pharmacokinetic and physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity. 1-(Difluoromethoxy)-4-iodobenzene is a key building block for introducing the 4-(difluoromethoxy)phenyl moiety into target molecules. This document provides detailed protocols for the synthesis of biaryl compounds from this compound via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Core Applications in Drug Discovery
Biaryl structures containing the difluoromethoxy group are prevalent in the development of novel therapeutic agents. The difluoromethoxy group serves as a bioisostere for other functional groups, such as the methoxy or hydroxyl group, offering improved metabolic stability and membrane permeability. A notable application is in the design of inhibitors for protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint pathway, where these moieties can contribute to enhanced potency and favorable pharmacokinetic profiles.[1][2][3]
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an aryl halide with an organoboron reagent.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 90 | 8 | 95 |
| 3 | (3-Cyanophenyl)boronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 88 |
| 4 | (2-Methylphenyl)boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 85 |
Detailed Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-4'-methoxy-1,1'-biphenyl
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq, 270 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 eq, 182 mg, 1.2 mmol), cesium carbonate (2.0 eq, 652 mg, 2.0 mmol), and Pd(dppf)Cl₂ (2 mol%, 16 mg, 0.02 mmol).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe. Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a white solid.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine.[4][5][6]
General Protocol: A mixture of this compound (1.0 eq), an amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%) in an anhydrous solvent like toluene or dioxane is heated under an inert atmosphere until the starting material is consumed.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination cycle.
Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[7][8][9]
General Protocol: this compound (1.0 eq) is reacted with an alkene (1.1-1.5 eq) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., triethylamine, 1.5-2.0 eq) in a polar aprotic solvent such as DMF or acetonitrile at elevated temperatures.
Catalytic Cycle for Heck Coupling
Caption: Heck coupling catalytic cycle.
Sonogashira Coupling
This reaction is used to form C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[3][10][11]
General Protocol: this compound (1.0 eq) is coupled with a terminal alkyne (1.2 eq) using a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and a copper(I) salt (e.g., CuI, 2-5 mol%) in the presence of an amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent at room temperature to moderate heat.
Catalytic Cycle for Sonogashira Coupling
Caption: Sonogashira coupling catalytic cycle.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a wide array of biaryl and related compounds through palladium-catalyzed cross-coupling reactions. The protocols outlined herein for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings provide robust methods for accessing these important molecular scaffolds. The resulting products have significant potential in the development of new pharmaceuticals and advanced materials. Researchers are encouraged to optimize the provided general conditions for their specific substrates and desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-(Difluoromethoxy)-4-iodobenzene as a Precursor for Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(difluoromethoxy)-4-iodobenzene as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The unique difluoromethoxy group imparts desirable pharmacokinetic properties to drug candidates, making this precursor a valuable building block in medicinal chemistry.
Introduction to this compound in Drug Discovery
This compound is a key starting material in the synthesis of complex organic molecules for the pharmaceutical industry. The presence of the difluoromethoxy group can enhance metabolic stability, improve lipophilicity, and modulate the acidity of nearby functional groups, thereby improving the drug-like properties of a molecule. The iodine atom provides a reactive handle for various cross-coupling reactions, which are fundamental to the construction of the carbon skeleton of many modern drugs.
The high reactivity of the carbon-iodine bond makes this compound an excellent partner in numerous palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Negishi reactions.[1] These reactions are pivotal for the efficient and selective formation of carbon-carbon bonds, a cornerstone of pharmaceutical synthesis.
Application Example: Synthesis of Belzutifan (HIF-2α Inhibitor)
Belzutifan (formerly PT2977 or MK-6482) is a first-in-class hypoxia-inducible factor-2α (HIF-2α) inhibitor approved for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC).[1][2] While not a direct precursor, a key intermediate in the synthesis of Belzutifan shares the core structure and reactivity profile of this compound, demonstrating the utility of this chemical motif. The synthesis involves the coupling of a complex indanone fragment with a fluorinated benzonitrile derivative.
Signaling Pathway of Belzutifan
Under normal oxygen conditions (normoxia), HIF-2α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. In hypoxic conditions, such as those found in tumors, or in cases of VHL disease where the VHL protein is non-functional, HIF-2α is stabilized. It then translocates to the nucleus and dimerizes with HIF-1β (also known as ARNT), forming an active transcription factor complex. This complex binds to hypoxia-response elements (HREs) on DNA, promoting the transcription of genes involved in angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[3][4][5] Belzutifan acts by binding to the PAS-B domain of HIF-2α, preventing its heterodimerization with HIF-1β and thereby blocking the downstream signaling cascade.[4]
Caption: Belzutifan's mechanism of action in the HIF-2α signaling pathway.
Experimental Protocol: Key Coupling Step in Belzutifan Synthesis
While various synthetic routes to Belzutifan exist, a key transformation involves a nucleophilic aromatic substitution (SNAr) reaction. The following is a representative protocol based on published manufacturing processes.
Reaction: Coupling of a hydroxy-indanone intermediate with a difluoro-benzonitrile derivative.
Materials:
-
Hydroxy-indanone intermediate
-
3,5-Difluorobenzonitrile
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or water
Procedure:
-
To a solution of the hydroxy-indanone intermediate in DMF or water, add 3,5-difluorobenzonitrile and potassium carbonate.
-
Heat the reaction mixture to a specified temperature (e.g., 95-100 °C) and stir for a designated period (e.g., 8-12 hours).[6]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the coupled product.
Quantitative Data for a Representative SNAr Step:
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Hydroxy-indanone, 3,5-Difluorobenzonitrile | [6] |
| Base | K₂CO₃ | [6] |
| Solvent | Water | [7] |
| Temperature | 95-100 °C | [6] |
| Reaction Time | 8-12 hours | [6] |
| Yield | High (e.g., >90%) |[6] |
Application Example: Synthesis of Sotagliflozin (SGLT1/2 Inhibitor)
Sotagliflozin is a dual inhibitor of sodium-glucose co-transporter 1 (SGLT1) and 2 (SGLT2), used for the treatment of type 1 and type 2 diabetes. The synthesis of Sotagliflozin involves the coupling of an aryl iodide fragment with a sugar moiety. While the exact commercial synthesis may vary, the use of an iodinated aromatic compound is a key step.
Signaling Pathway of Sotagliflozin
SGLT2 is primarily responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream in the kidneys. SGLT1 plays a major role in glucose absorption in the gastrointestinal tract and also contributes to a smaller extent to renal glucose reabsorption.[8][9] In diabetic patients, the expression and activity of SGLT2 are often upregulated, contributing to hyperglycemia.
Sotagliflozin inhibits both SGLT1 and SGLT2. By inhibiting SGLT2, it reduces the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[6] By inhibiting SGLT1 in the intestines, Sotagliflozin delays glucose absorption, which helps to reduce postprandial glucose spikes.[6]
Caption: Sotagliflozin's dual inhibition of SGLT1 and SGLT2.
Experimental Protocol: Grignard Reaction for Sotagliflozin Synthesis
A key step in a reported synthesis of Sotagliflozin involves a Grignard reaction between an aryl iodide and a protected sugar derivative. The aryl iodide can be prepared from precursors like this compound through established methods.
Reaction: Grignard addition of an aryl magnesium halide to a protected gluconolactone.
Materials:
-
Aryl iodide (e.g., 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene)
-
Isopropylmagnesium chloride (i-PrMgCl)
-
Protected gluconolactone derivative
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the aryl iodide in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of isopropylmagnesium chloride in THF to form the Grignard reagent. Stir the mixture at this temperature for 1-2 hours.
-
In a separate flask, dissolve the protected gluconolactone derivative in anhydrous THF.
-
Slowly add the solution of the protected gluconolactone to the Grignard reagent at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or MTBE).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting hemiketal, which is then further processed to yield Sotagliflozin.
Quantitative Data for a Representative Grignard Reaction Step:
| Parameter | Value | Reference |
|---|---|---|
| Aryl Iodide | 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene | [10] |
| Grignard Reagent | i-PrMgCl (2.0 M in THF) | [10] |
| Substrate | Protected gluconolactone | [10] |
| Solvent | THF | [10] |
| Temperature | 0-5 °C to 20 °C | [10] |
| Reaction Time | ~3.5 hours | [10] |
| Yield | Not explicitly stated for this step, but part of a high-yield process. |[6] |
Conclusion
This compound and its structural analogs are valuable and versatile precursors for the synthesis of complex pharmaceutical ingredients. Their utility is demonstrated in the preparation of innovative drugs like Belzutifan and Sotagliflozin. The protocols and data presented herein provide a foundation for researchers and drug development professionals to leverage these building blocks in the discovery and manufacturing of new medicines. The ability to perform robust and high-yielding cross-coupling and nucleophilic substitution reactions makes these iodo-aromatic compounds essential tools in modern medicinal chemistry.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia‐Inducible Factor‐2α Signaling in the Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]
- 6. How to synthesize Sotagliflozin?_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for Reactions with 1-(Difluoromethoxy)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving 1-(difluoromethoxy)-4-iodobenzene. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by the difluoromethoxy group, which can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates.
Introduction
This compound is a valuable reagent in organic synthesis, serving as a precursor for a wide range of substituted aromatic compounds. The carbon-iodine bond is particularly amenable to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. This reactivity makes it a crucial component in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The strategic incorporation of the difluoromethoxy moiety is a common tactic in drug design to optimize the properties of a lead compound.
Key Applications in Drug Discovery
The difluoromethoxy group is a bioisostere for other functionalities and can improve a drug's metabolic stability. This has led to the use of this compound and its derivatives in the synthesis of various therapeutic agents, including kinase inhibitors. One of the key signaling pathways often targeted in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Aberrant EGFR signaling can lead to uncontrolled cell proliferation and survival. Small molecule inhibitors that target EGFR are a cornerstone of modern oncology. The synthesis of analogues of approved EGFR inhibitors, such as Osimertinib, can involve building blocks derived from this compound to explore new chemical space and improve drug-like properties.[1][2][3][4][5]
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with aryl iodides, providing a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (1.4) | - | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 |
| Iodobenzene | 4-Pyridineboronic acid pinacol ester | Pd(PPh₃)₄ | - | K₂CO₃ | THF/Toluene | Reflux | 24 | 70[6] |
Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Aryl Iodide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina (cat.) | CuO on alumina (cat.) | - | THF-DMA (9:1) | 80 (Flow) | - | >98 (GC) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (cat.) | CuI (cat.) | - | DMA | 75 | <2 | >98 (GC) |
| 4-Iodo-m-xylene | Trimethylsilylacetylene | Pd catalyst (1) | CuI (1) | TEA | - | RT | 2 | 96[7] |
Table 3: Buchwald-Hartwig Amination of Aryl Iodides with Amines
| Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Aniline | Pd-Co bimetallic (0.05) | - | t-BuONa | Water | 50 | 5 | 90[2] |
| 4-Iodoanisole | Aniline | Pd-Co bimetallic (cat.) | - | t-BuONa | Water | 50 | - | -[8] |
| Aryl Halide | Amine | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 (Flow) | 1 | -[5] |
Experimental Protocols
Suzuki-Miyaura Coupling
Application Note: The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals. The reaction of this compound with various aryl and heteroaryl boronic acids can provide access to a diverse range of substituted biphenyls.
Detailed Protocol:
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: A degassed solvent (e.g., a mixture of toluene and water or dioxane and water) is added, followed by the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sonogashira Coupling
Application Note: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[9] This reaction is instrumental in the synthesis of arylalkynes, which are precursors to many complex molecules and are found in various biologically active compounds.
Detailed Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and another organic solvent (e.g., THF or DMF).
-
Alkyne Addition: The terminal alkyne (1.1 mmol, 1.1 equiv.) is added dropwise to the stirred mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating (40-60 °C) for 2-24 hours, with progress monitored by TLC or GC-MS.
-
Work-up and Purification: After completion, the reaction mixture is filtered through a pad of celite to remove the catalysts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution (to remove copper salts) and brine. The organic layer is dried, concentrated, and the product purified by column chromatography.
Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[10] This reaction has broad applicability in drug discovery for the construction of C-N bonds, which are prevalent in a vast number of pharmaceuticals.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.1 mmol), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 mmol, 1.4 equiv.).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
Reaction Conditions: The reaction vessel is sealed and heated to 80-110 °C with stirring for 4-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizations
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel Osimertinib analogs for dual EGFR and P-glycoprotein 1 inhibition targeting multidrug resistance in non-small cell lung cancer: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel osimertinib derivatives as reversible EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
analytical techniques for monitoring reactions of 1-(Difluoromethoxy)-4-iodobenzene
An essential aspect of modern chemical synthesis and process development is the real-time monitoring of reaction progress. For a versatile building block like 1-(Difluoromethoxy)-4-iodobenzene, which is crucial in the development of pharmaceuticals and agrochemicals, precise analytical techniques are necessary to optimize reaction conditions, maximize yields, and ensure product purity. This document provides detailed application notes and protocols for monitoring its reactions using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring
NMR spectroscopy is a powerful, non-invasive technique for monitoring reactions, offering quantitative data and structural information simultaneously.[1][2] Given the presence of fluorine in this compound, both ¹H and ¹⁹F NMR are highly effective. ¹⁹F NMR is particularly advantageous due to its high sensitivity and the wide chemical shift range, which often results in baseline-separated signals for reactants and products with minimal solvent interference.[2]
Application Note: Monitoring a Suzuki Coupling Reaction
This protocol details the use of ¹⁹F NMR to monitor the progress of a palladium-catalyzed Suzuki cross-coupling reaction between this compound and a generic arylboronic acid. The disappearance of the reactant's difluoromethoxy signal and the appearance of the product's corresponding signal are tracked over time.
Experimental Protocol: ¹⁹F NMR
-
Reaction Setup: In a standard reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a solvent mixture (e.g., Toluene/Ethanol/Water).
-
Sample Preparation: At designated time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Analysis: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube. No workup is required for this direct analysis.[2]
-
Data Acquisition: Acquire a ¹⁹F NMR spectrum. A benchtop NMR spectrometer is well-suited for this type of routine monitoring.[2]
-
Data Processing: Integrate the characteristic signals for the difluoromethoxy group (-OCHF₂) of the starting material and the product. Calculate the percent conversion using the formula: % Conversion = [Product Integral / (Product Integral + Reactant Integral)] * 100
Data Presentation: Reaction Progress
| Time (minutes) | Reactant Signal Integral | Product Signal Integral | Percent Conversion (%) |
| 0 | 1.00 | 0.00 | 0.0 |
| 15 | 0.85 | 0.15 | 15.0 |
| 30 | 0.68 | 0.32 | 32.0 |
| 60 | 0.40 | 0.60 | 60.0 |
| 120 | 0.15 | 0.85 | 85.0 |
| 240 | < 0.05 | > 0.95 | > 95.0 |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a cornerstone technique for reaction monitoring in pharmaceutical and chemical industries, offering high resolution and sensitivity for quantitative analysis.[3] A reverse-phase HPLC method with UV detection is ideal for separating the non-polar this compound from more polar intermediates or byproducts.
Application Note: Purity and Conversion Analysis
This protocol outlines a reverse-phase HPLC method to quantify the consumption of this compound and the formation of the desired product. This is crucial for determining reaction endpoints and assessing the purity profile of the crude reaction mixture.
Experimental Protocol: RP-HPLC
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: Prepare a gradient mobile phase using HPLC-grade acetonitrile (Solvent B) and water (Solvent A). A typical gradient might be:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
-
Sample Preparation: At each time point, withdraw an aliquot (approx. 50 µL), quench the reaction if necessary (e.g., with water), and dilute it significantly with the mobile phase (e.g., 1:1000 in 50:50 acetonitrile/water). Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
Analysis Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Quantification: Calculate the concentration of the reactant and product by comparing their peak areas to a pre-established calibration curve. The area percentage can be used to estimate reaction conversion.
Data Presentation: Chromatographic Data and Reaction Kinetics
Table 1: Retention Times
| Compound | Retention Time (min) |
|---|---|
| This compound | 12.5 |
| Hypothetical Product (e.g., Biphenyl derivative) | 9.8 |
Table 2: Quantitative Reaction Monitoring
| Time (hours) | Reactant Peak Area | Product Peak Area | Reactant Concentration (mM) |
|---|---|---|---|
| 0 | 1,540,000 | 0 | 100.0 |
| 1 | 985,600 | 512,300 | 64.0 |
| 2 | 592,400 | 889,700 | 38.5 |
| 4 | 215,600 | 1,210,500 | 14.0 |
| 6 | 46,200 | 1,350,100 | 3.0 |
Mass Spectrometry (MS) for High-Throughput Monitoring
Mass spectrometry, particularly when coupled with a rapid sample introduction technique like Flow Injection Analysis (FIA), offers a fast and highly sensitive method for real-time reaction monitoring.[4] This approach is ideal for quickly identifying reactants, products, and intermediates by their mass-to-charge ratio (m/z).
Application Note: Real-Time Reaction Profiling
This protocol describes the use of FIA-MS to monitor the progress of a reaction involving this compound. By tracking the ion intensities of the key species, a rapid profile of the reaction kinetics can be obtained.
Experimental Protocol: FIA-MS
-
System Setup: Configure a single quadrupole mass spectrometer with an electrospray ionization (ESI) source. Connect the autosampler directly to the MS source for flow injection analysis, bypassing the HPLC column.[4]
-
Solvent: Use a carrier solvent compatible with ESI, such as 50:50 acetonitrile/water with 0.1% formic acid, at a flow rate of 0.2-0.4 mL/min.
-
MS Conditions:
-
Ionization Mode: Positive or Negative (depending on the product structure)
-
Scan Mode: Selected Ion Monitoring (SIM) for the m/z of the reactant and expected product(s).
-
Reactant [M+H]⁺: m/z 270.94
-
Monitor expected product m/z values.
-
-
-
Analysis: At 1-minute intervals, inject a small volume (1-5 µL) of the reaction mixture directly into the carrier stream.[4] The system will record the ion intensity for the specified m/z values over time.
Data Presentation: Ion Intensity Over Time
| Time (minutes) | Reactant Ion Intensity (m/z 270.94) | Product Ion Intensity (Hypothetical m/z) |
| 0 | 8.5e6 | 0 |
| 1 | 7.9e6 | 1.2e6 |
| 5 | 5.2e6 | 4.8e6 |
| 10 | 2.1e6 | 7.9e6 |
| 20 | 0.4e6 | 9.1e6 |
| 30 | < 0.1e6 | 9.3e6 |
Visualizations
Caption: General workflow for monitoring chemical reactions.
Caption: Decision tree for selecting an analytical technique.
References
Application Notes and Protocols for the Difluoromethoxylation of Aromatic Compounds using 1-(Difluoromethoxy)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, often referred to as a "lipophilic hydrogen bond donor." Its incorporation into drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This document provides detailed protocols and application notes for the difluoromethoxylation of aromatic compounds, specifically focusing on the use of 1-(difluoromethoxy)-4-iodobenzene as a readily accessible and effective difluoromethoxylating agent via a copper-catalyzed Ullmann-type cross-coupling reaction with phenols.
Core Application: Synthesis of Diaryl Ethers Bearing a Difluoromethoxy Group
The primary application of this compound is in the synthesis of diaryl ethers where one of the aryl rings is substituted with a difluoromethoxy group. This transformation is typically achieved through a copper-catalyzed Ullmann condensation, which forms a C-O bond between the iodine-bearing carbon of this compound and the oxygen of a phenolic substrate.
Experimental Protocols
The following protocols are adapted from established methods for copper-catalyzed O-arylation of phenols with aryl iodides and are applicable to the use of this compound.
Protocol 1: Copper-Catalyzed O-Arylation of Phenols with this compound
This protocol outlines a general procedure for the synthesis of difluoromethoxylated diaryl ethers.
Materials:
-
This compound
-
Phenol substrate
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Screw-cap test tube or reaction vial
-
Magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried screw-cap test tube containing a magnetic stir bar, add copper(I) iodide (5 mol%), picolinic acid (10 mol%), the desired phenol (1.2 equivalents), and potassium phosphate (2.0 equivalents).
-
Addition of Reagents: Add this compound (1.0 equivalent) to the test tube.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the reaction mixture. The typical concentration is 0.5 to 1.0 M with respect to the limiting reagent.
-
Inert Atmosphere: Seal the test tube and purge with an inert gas (Argon or Nitrogen) for several minutes.
-
Reaction Conditions: Place the sealed test tube in a preheated oil bath at 110-120 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired difluoromethoxylated diaryl ether.
Data Presentation
The following table summarizes representative yields for the copper-catalyzed O-arylation of various phenols with aryl iodides, which are indicative of the expected outcomes when using this compound under the optimized conditions described in Protocol 1.[1]
| Phenol Substrate | Aryl Iodide | Product | Yield (%) |
| 2,6-Dimethylphenol | 2-Iodotoluene | 2-(2,6-Dimethylphenoxy)-1-methylbenzene | 100 |
| o-Cresol | 2-Iodotoluene | 1-Methyl-2-(o-tolyloxy)benzene | 68 |
| 2-Methoxyphenol | 4-Iodotoluene | 1-Methoxy-2-(p-tolyloxy)benzene | 85 |
| 3-Hydroxypyridine | 4-Iodotoluene | 3-(p-Tolyloxy)pyridine | 82 |
| 4-Cyanophenol | 4-Iodotoluene | 4-(p-Tolyloxy)benzonitrile | 92 |
| Methyl 4-hydroxybenzoate | 4-Iodotoluene | Methyl 4-(p-tolyloxy)benzoate | 95 |
Note: The yields presented are from the coupling of various phenols with substituted aryl iodides as reported by Maiti and Buchwald, and serve as a general guide for the expected efficiency of the reaction with this compound.[1]
Mandatory Visualization
Experimental Workflow for Copper-Catalyzed Difluoromethoxylation
The following diagram illustrates the general workflow for the synthesis of difluoromethoxylated diaryl ethers using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 1-(Difluoromethoxy)-4-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 1-(Difluoromethoxy)-4-iodobenzene.
Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the potential causes and how can I improve the outcome?
A1: Low or no yield in the Suzuki coupling of this compound can be attributed to several factors, often revolving around catalyst activity, reaction conditions, and reagent quality. The electron-donating nature of the difluoromethoxy group can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl iodides.
Here are the primary causes and recommended solutions:
-
Catalyst Inactivation: The palladium catalyst is sensitive to oxygen and can be deactivated if not handled under inert conditions.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture for an extended period.[1] Always use fresh, high-quality palladium catalysts or pre-catalysts. Maintaining a strict inert atmosphere throughout the reaction is crucial.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For an electron-rich substrate like this compound, the choice of ligand is paramount.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, XPhos), which are known to promote oxidative addition with electron-rich aryl halides.[2]
-
-
Ineffective Base or Solvent System: The base is essential for the transmetalation step, and its efficacy is highly dependent on the solvent. Poor solubility of the base can significantly hinder the reaction.
-
Poor Quality of Reagents: The purity of the boronic acid, this compound, and solvents can significantly impact the reaction outcome.
-
Solution: Use freshly purchased or purified boronic acid, as they can degrade over time to form boroxines, which are less reactive. Ensure that solvents are anhydrous (if the protocol specifies) and properly degassed.
-
Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid and dehalogenation of the this compound. How can I minimize these side reactions?
A2: The formation of homocoupling and dehalogenation byproducts is a common issue in Suzuki coupling reactions.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of all reagents and solvents, and maintaining a strict inert atmosphere throughout the reaction, is the most effective way to minimize homocoupling.[3]
-
-
Dehalogenation (Protodeiodination): This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.
-
Solution: Try using a milder base or lowering the reaction temperature. Employing a more efficient catalyst-ligand system that promotes the rate of cross-coupling over competing dehalogenation is also a key strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for aryl halides in Suzuki coupling, and where does this compound fit in?
A1: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling typically follows the trend: I > OTf > Br >> Cl.[4] Therefore, this compound is expected to be a highly reactive coupling partner due to the labile carbon-iodine bond. However, the electron-donating nature of the difluoromethoxy group can somewhat attenuate this reactivity compared to iodoarenes bearing electron-withdrawing groups.
Q2: Why is a base necessary for the Suzuki coupling reaction?
A2: The base is a critical component of the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the organoboron species (boronic acid) to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) complex. The base also plays a role in the regeneration of the active Pd(0) catalyst at the end of the cycle.[5]
Q3: Can I use microwave heating to improve the yield and reaction time for the coupling of this compound?
A3: Yes, microwave irradiation can be a very effective technique to accelerate Suzuki coupling reactions and improve yields, often with significantly reduced reaction times.[6] It allows for rapid and uniform heating of the reaction mixture. It is advisable to screen reaction conditions in a microwave reactor, but be mindful that temperature control is critical to avoid degradation of sensitive substrates or catalysts.
Data Presentation
The following table summarizes various reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of iodoarenes with arylboronic acids. These can serve as a starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd₂(dba)₃ (2.5) | JohnPhos (10) | Cs₂CO₃ (3) | THF/H₂O | 40 | 2.5 | Arylboronic acid | Not specified |
| Pd(PPh₃)₄ (5.5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 24 | 1,2-Diiodobenzene | Not specified |
| Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (4) | Toluene/H₂O/THF | 80 | Not specified | Methylboronic acid | Not specified |
| Pd(PPh₃)₄ (9.2) | - | K₃PO₄ (2) | DMF | 85 | 5 | Arylboronic acid | 53 |
| Pd₂(dba)₃ (2.9) | XPhos (6) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 120 (Microwave) | 0.17 | Boronic ester | 53 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent system (e.g., 4:1 mixture of 1,4-Dioxane and Water)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
-
Catalyst Addition: Under a continuing positive flow of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
common side reactions with 1-(Difluoromethoxy)-4-iodobenzene and how to avoid them
Welcome to the technical support center for 1-(Difluoromethoxy)-4-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: The most prevalent side reactions include protodeiodination (loss of iodine), homocoupling of the starting material or the coupling partner, and potential hydrolysis of the difluoromethoxy group under harsh basic conditions.
Q2: How stable is the difluoromethoxy group to typical reaction conditions?
A2: The difluoromethoxy group is generally stable under many cross-coupling conditions. However, strong bases or high temperatures in the presence of nucleophiles can lead to its degradation.[1][2] It is important to carefully select the base and reaction temperature to avoid this side reaction.
Q3: Can this compound undergo homocoupling?
A3: Yes, like many aryl iodides, this compound can undergo homocoupling to form 4,4'-bis(difluoromethoxy)biphenyl, particularly in the presence of palladium or copper catalysts under conditions that favor this pathway.[3][4]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield of the desired cross-coupled product and significant formation of byproducts.
Possible Causes & Solutions:
-
Protodeiodination: The C-I bond is replaced by a C-H bond, leading to the formation of 1-(difluoromethoxy)benzene. This can be caused by sources of protic solvents or reagents.
-
Troubleshooting:
-
Ensure all solvents and reagents are anhydrous.
-
Use a non-protic solvent such as toluene or dioxane.
-
Employ a milder base like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.
-
-
-
Homocoupling: Formation of 4,4'-bis(difluoromethoxy)biphenyl.
-
Troubleshooting:
-
Degas the reaction mixture thoroughly to remove oxygen.
-
Use a lower catalyst loading.
-
Add the boronic acid or ester slowly to the reaction mixture.
-
-
-
Hydrolysis of the Difluoromethoxy Group: While less common, strong aqueous bases at elevated temperatures can lead to the formation of 4-iodophenol derivatives.
-
Troubleshooting:
-
Use anhydrous conditions and non-aqueous bases.
-
Keep reaction temperatures as low as possible while still achieving good conversion.
-
-
| Catalyst System | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Major Side Product(s) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 85-95 | Low levels of homocoupling and protodeiodination |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | >90 | Minimal side products |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 80-90 | Potential for some protodeiodination |
Note: Yields are typical and can vary based on the specific boronic acid partner and reaction conditions.
A general procedure for the Suzuki-Miyaura coupling of this compound with a generic boronic acid is as follows:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous, degassed solvent (e.g., toluene) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
Issue: Inefficient C-N bond formation and competing side reactions.
Possible Causes & Solutions:
-
Catalyst Inhibition: The iodide anion generated during the reaction can inhibit the palladium catalyst.[5]
-
Troubleshooting:
-
Use a ligand that is less susceptible to iodide inhibition, such as a biarylphosphine ligand (e.g., XPhos, SPhos).
-
Consider using an iodide scavenger, although this is less common.
-
-
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, this can lead to the formation of an imine and the hydrodehalogenated arene (1-(difluoromethoxy)benzene).[6]
-
Troubleshooting:
-
Choose a ligand that promotes reductive elimination over β-hydride elimination. Bulky, electron-rich ligands are often effective.
-
-
-
Base Selection: An inappropriate base can lead to poor catalyst turnover or side reactions with the amine.
| Catalyst System | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Major Side Product(s) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >90 | Low levels of protodeiodination |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 80-90 | Potential for some homocoupling |
Note: Yields are typical and can vary based on the specific amine coupling partner and reaction conditions.
A general procedure for the Buchwald-Hartwig amination of this compound with a generic amine is as follows:
-
In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
The vessel is sealed, removed from the glovebox, and this compound and the amine are added, followed by an anhydrous, degassed solvent (e.g., toluene).
-
The reaction is heated to the desired temperature (e.g., 100 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
Sonogashira Coupling
Issue: Formation of diynes (Glaser coupling) and low yield of the desired alkyne product.
Possible Causes & Solutions:
-
Homocoupling of the Terminal Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.[4][7]
-
Troubleshooting:
-
Rigorously degas all solvents and reagents and maintain an inert atmosphere.[4]
-
Use a copper-free Sonogashira protocol if homocoupling is persistent.
-
Slowly add the terminal alkyne to the reaction mixture.
-
-
-
Protodeiodination: As with other couplings, this can be a competing pathway.
-
Troubleshooting:
-
Ensure anhydrous conditions.
-
Use a suitable amine base that is also dry (e.g., triethylamine, diisopropylamine).
-
-
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Major Side Product(s) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50 | 85-95 | Alkyne homocoupling |
| Pd(PPh₃)₄ | None | Pyrrolidine | DMF | 80 | 80-90 | Low levels of protodeiodination |
Note: Yields are typical and can vary based on the specific alkyne coupling partner and reaction conditions.
A general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne is as follows:
-
To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous, degassed solvent (e.g., THF) and a base (e.g., triethylamine) are added.
-
The terminal alkyne (1.2 equiv.) is added, and the mixture is stirred at the appropriate temperature (e.g., room temperature to 50 °C) until completion.
-
The reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for side reactions.
Caption: Suzuki-Miyaura reaction pathways.
References
- 1. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. depts.washington.edu [depts.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. books.lucp.net [books.lucp.net]
Technical Support Center: Cross-Coupling Reactions of 1-(Difluoromethoxy)-4-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the cross-coupling of 1-(difluoromethoxy)-4-iodobenzene.
Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield is a frequent challenge in cross-coupling reactions. The electron-donating nature of the difluoromethoxy group can influence the reactivity of the C-I bond. Here are several potential causes and corresponding troubleshooting strategies:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.
-
Inadequate Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.
-
Solution: Screen different solvents to ensure adequate solubility of all reactants.[2] For the Suzuki coupling, a mixture of an organic solvent and water is often beneficial. For Buchwald-Hartwig and Sonogashira couplings, anhydrous polar aprotic solvents like dioxane, THF, or DMF are common choices.[3] Optimize the temperature; while higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Problematic Base: The choice and quality of the base are critical for the efficiency of the transmetalation step (in Suzuki) or the deprotonation of the coupling partner (in Buchwald-Hartwig and Sonogashira).
-
Solution: The base should be finely powdered and anhydrous. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. For Buchwald-Hartwig aminations, strong non-nucleophilic bases such as NaOtBu or LHMDS are often required.[4] For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically used.[5]
-
-
Poor Quality Reagents: Impurities in the starting materials, including the aryl iodide, coupling partner, or solvent, can poison the catalyst.[1]
-
Solution: Ensure all reagents are of high purity. Recrystallize solid starting materials if necessary. Use anhydrous and degassed solvents.
-
Caption: Troubleshooting workflow for addressing low or no product yield.
Issue 2: Formation of Significant Side Products
Question: I am observing significant side products in my reaction mixture, such as homocoupling of the starting materials or hydrodehalogenation of the this compound. How can I minimize these?
Answer:
The formation of side products is a common issue that reduces the yield of the desired product and complicates purification.
-
Homocoupling: This is the dimerization of the boronic acid (in Suzuki) or the terminal alkyne (in Sonogashira, known as Glaser coupling).
-
Suzuki: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Sonogashira: Glaser coupling is a common side reaction, especially in the presence of copper co-catalysts and oxygen.[1] To minimize this, rigorously exclude oxygen from the reaction. Reducing the amount of the copper catalyst or switching to a copper-free Sonogashira protocol can also be effective.[1][6]
-
-
Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom, leading to the formation of difluoromethoxybenzene.
-
Solution: This side reaction can be caused by impurities (e.g., water) or occur as a competing pathway in the catalytic cycle. Ensure all reagents and solvents are anhydrous. The choice of ligand can also influence the relative rates of reductive elimination (to form the product) versus side reactions. Bulky, electron-rich phosphine ligands can sometimes suppress hydrodehalogenation.
-
-
Catalyst Decomposition (Palladium Black): The formation of a black precipitate indicates the decomposition of the palladium catalyst.
-
Solution: This is often caused by the presence of oxygen, high temperatures, or impurities.[1] Ensure a strictly inert atmosphere and consider if the reaction temperature can be lowered. The choice of ligand is also crucial for stabilizing the active palladium species.
-
Caption: Key strategies to minimize common side reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best suited for this compound?
The choice of reaction depends on the desired bond to be formed (C-C, C-N, etc.).
-
Suzuki-Miyaura Coupling: Excellent for forming C-C bonds with a wide range of aryl and vinyl boronic acids. It is generally tolerant of many functional groups.
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with primary or secondary amines.[7][8]
-
Sonogashira Coupling: Ideal for forming C-C triple bonds by coupling with terminal alkynes.[9][10]
The electron-donating nature of the difluoromethoxy group can make the oxidative addition step slightly slower compared to electron-deficient aryl iodides. However, the high reactivity of the C-I bond generally ensures that all three reactions are viable.[11]
Q2: How does the difluoromethoxy group affect the reaction?
The -OCHF₂ group is considered to be moderately electron-donating through resonance, which can increase the electron density on the aromatic ring. This can make the oxidative addition of the palladium catalyst to the C-I bond slightly more challenging compared to substrates with electron-withdrawing groups. However, the lability of the carbon-iodine bond generally compensates for this effect.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling?
A good starting point would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water (e.g., 4:1 v/v).
-
Temperature: 80-100 °C.
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
-
Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often crucial for high yields.[2]
-
Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, so rigorous exclusion of air is necessary.
Q5: For a Sonogashira coupling, is a copper co-catalyst always necessary?
While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[6][10] If you are observing significant amounts of this byproduct, switching to a copper-free protocol is a recommended troubleshooting step.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of aryl iodides. These can serve as a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (1.5) | - | Na₂CO₃ (2) | Toluene/H₂O | 80 | 12 | ~95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | >95 |
| Pd/C (1.4) | - | K₂CO₃ (2) | DMF | MW, 90 min | ~90 |
Data adapted from representative procedures and may require optimization.[12][13]
Table 2: Buchwald-Hartwig Amination of Aryl Iodides
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| Morpholine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 92 |
| Benzylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | NaOtBu (1.5) | Toluene | 80 | 12 | 85-95 |
Data adapted from representative procedures and may require optimization.[4]
Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | RT | 6 | 95 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Piperidine | DMF | 50 | 4 | 92 |
| Pd(PPh₃)₄ (1.5) | CuI (3) | DIPA | Toluene | RT | 8 | 96 |
Data adapted from representative procedures and may require optimization.[14]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[13]
General Protocol for Buchwald-Hartwig Amination
-
To a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl), and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry reaction flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv).
-
Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.[14][15]
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Optimizing Catalyst Selection for 1-(Difluoromethoxy)-4-iodobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for cross-coupling reactions involving 1-(Difluoromethoxy)-4-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.[1] The most common and synthetically useful reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[2]
Q2: How does the difluoromethoxy (-OCF₂H) group affect the reactivity of this compound?
A2: The difluoromethoxy group has a dual electronic effect. It is strongly electron-withdrawing through induction due to the electronegative fluorine atoms, which can enhance the oxidative addition step in the catalytic cycle. However, the oxygen atom can also participate in resonance, donating electron density to the aromatic ring. This complex electronic nature can influence catalyst selection and reaction kinetics, sometimes requiring more electron-rich ligands to facilitate reductive elimination.
Q3: Why is my reaction yield low when using this compound?
A3: Low yields can stem from several factors. Common issues include suboptimal catalyst-ligand combination, incorrect base or solvent selection, catalyst deactivation, or side reactions. The difluoromethyl group can also influence the reaction's success, and specific troubleshooting may be required (see Troubleshooting Guide below).
Q4: Can I use the same catalyst for different coupling reactions with this substrate?
A4: While some palladium catalysts are versatile, optimal results are typically achieved with catalyst systems tailored to the specific reaction. For example, catalysts effective for Suzuki coupling may not be the best choice for Buchwald-Hartwig amination, which often requires more specialized, bulky phosphine ligands.[2]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the use of a fresh, high-quality palladium precatalyst. If using a Pd(0) source, be aware of its sensitivity to air and moisture. Consider using air- and moisture-stable precatalysts (e.g., G3 or G4 palladacycles). |
| Inappropriate Ligand | The ligand is critical for stabilizing the catalyst and facilitating the catalytic cycle. For the electron-rich difluoromethoxy-substituted ring, a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine like XPhos, SPhos, or BrettPhos) can be beneficial, especially for challenging couplings like Buchwald-Hartwig amination.[2] |
| Incorrect Base | The choice of base is crucial and reaction-dependent. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOt-Bu or LHMDS are often required.[3] |
| Suboptimal Solvent | The solvent must be anhydrous and degassed. Common choices include toluene, dioxane, THF, or DMF. The polarity of the solvent can significantly impact the reaction rate and yield. |
| Low Reaction Temperature | While the C-I bond is reactive, some coupling reactions may require elevated temperatures to proceed efficiently.[3] Gradually increase the temperature, monitoring for product formation and potential decomposition. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
| Possible Cause | Troubleshooting Steps |
| Oxygen Contamination | Oxygen can lead to the homocoupling of coupling partners (e.g., boronic acids in Suzuki reactions) and catalyst decomposition. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed. |
| Moisture in the Reaction | Water can lead to the protodeboronation of boronic acids in Suzuki reactions, reducing the amount of available nucleophile. Use anhydrous solvents and dry glassware. |
| Catalyst Decomposition | The formation of palladium black is a sign of catalyst decomposition. This can be caused by oxygen, high temperatures, or an inappropriate ligand-to-metal ratio. Using a more robust ligand or a palladacycle precatalyst can mitigate this. |
| Hydrodehalogenation | The replacement of iodine with hydrogen can occur as a side reaction. This is sometimes promoted by certain bases or impurities. Screening different bases or using a different palladium source and ligand may reduce this side product. |
Catalyst Selection and Reaction Conditions
The following tables provide a general overview of catalyst systems and conditions for key cross-coupling reactions. Note that these are starting points, and optimization for this compound is highly recommended.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temperature (°C) | Typical Yields (for Aryl Iodides) |
| Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | Good to Excellent |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene, Dioxane | 80-110 | Excellent |
| SPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | Room Temp - 80 | Excellent |
Table 2: Heck Reaction Conditions
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temperature (°C) | Typical Yields (for Aryl Iodides) |
| Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | Good to Excellent |
| Pd(OAc)₂ + P(o-tol)₃ | NaOAc | DMF | 100-140 | Good |
| Herrmann's Catalyst | NaOAc | NMP | 120-140 | Excellent |
Table 3: Sonogashira Coupling Conditions
| Catalyst System (Precatalyst + Co-catalyst) | Base | Solvent | Temperature (°C) | Typical Yields (for Aryl Iodides) |
| PdCl₂(PPh₃)₂ + CuI | Et₃N, Diisopropylamine | THF, DMF | Room Temp - 80 | Excellent[4] |
| Pd(PPh₃)₄ + CuI | Et₃N | DMF | Room Temp - 60 | Excellent |
| Copper-free (e.g., Pd(PtBu₃)₂) | Cs₂CO₃ | Toluene | 80-110 | Good to Excellent |
Table 4: Buchwald-Hartwig Amination Conditions
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temperature (°C) | Typical Yields (for Aryl Iodides) |
| Pd₂(dba)₃ + BINAP/DPPF | NaOt-Bu | Toluene | 80-110 | Good to Excellent[2] |
| Pd(OAc)₂ + XPhos/BrettPhos | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | 80-110 | Excellent[2] |
| XPhos Pd G3/G4 | LHMDS, K₃PO₄ | t-BuOH, Toluene | 80-110 | Excellent |
Experimental Protocols (General Procedures)
Disclaimer: These are generalized protocols and should be adapted and optimized for your specific coupling partners and laboratory conditions.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
The flask is evacuated and backfilled with argon or nitrogen (this cycle is repeated three times).
-
Add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the degassed solvent (e.g., toluene/water 10:1).
-
The mixture is stirred at the desired temperature (e.g., 80-100 °C) and the reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv).
-
The tube is evacuated and backfilled with argon.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).
-
The mixture is heated to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the residue by column chromatography.
Visualizations
References
Technical Support Center: Purification of 1-(Difluoromethoxy)-4-iodobenzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from 1-(Difluoromethoxy)-4-iodobenzene.
Troubleshooting Guides
This section addresses common issues encountered during the purification of compounds synthesized from this compound, particularly after cross-coupling reactions.
Issue 1: Persistent Impurities After Column Chromatography
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Question: I've purified my product (from a Suzuki, Sonogashira, or Buchwald-Hartwig reaction) via silica gel chromatography, but I still see persistent impurities in the NMR. What are the likely culprits and how can I remove them?
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Answer:
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Common Impurities: Depending on the reaction, common impurities include:
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Homocoupled Products: In Suzuki reactions, this is the dimerization of the boronic acid coupling partner.[1][2][3][4] For Sonogashira reactions, the terminal alkyne can dimerize to form a 1,3-diyne, especially in the presence of copper catalysts and oxygen.[5][6]
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Hydrodehalogenated Starting Material: In Buchwald-Hartwig aminations, the this compound can be reduced to 1-(Difluoromethoxy)benzene.[7][8][9]
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Residual Catalyst: Palladium and copper catalysts can leach from the solid support or remain in the product.
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Unreacted Starting Material: Incomplete reactions can leave behind this compound or the other coupling partner.
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Troubleshooting Steps:
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Optimize Chromatography:
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Solvent System: Experiment with different solvent systems. A common starting point for non-polar to moderately polar compounds is a gradient of ethyl acetate in hexanes.[1] For more polar compounds, a methanol/dichloromethane system can be effective.
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Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a fluorinated stationary phase, which can offer different selectivity for fluorinated molecules.
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Recrystallization: If the product is a solid, recrystallization is an excellent method for removing minor impurities. Experiment with different solvent systems, such as ethanol, or a two-solvent system like hexanes/ethyl acetate.
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Activated Charcoal Treatment: For colored impurities, often residual palladium species, dissolving the crude product in a suitable solvent and stirring with activated charcoal followed by filtration through celite can be effective.
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Aqueous Washes: Before chromatography, ensure a thorough aqueous workup. Washing with solutions like aqueous ammonium chloride or brine can help remove some inorganic impurities and catalyst residues.
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Issue 2: Product is Unstable on Silica Gel
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Question: My desired product, a derivative of this compound, seems to be degrading on the silica gel column. How can I purify it?
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Answer:
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Confirmation of Instability: To confirm instability, spot the compound on a TLC plate, and then spot it again on the same plate after 10-15 minutes. If a new spot appears or the original spot changes, it is likely degrading.
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Solutions:
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Deactivate Silica Gel: Pretreat the silica gel with a base like triethylamine (typically 1-2% in the eluent) to neutralize acidic sites that can cause decomposition.
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Alternative Stationary Phases: Use less acidic stationary phases like alumina (neutral or basic) or Florisil.
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Recrystallization: If the product is a solid, recrystallization is the preferred method to avoid contact with silica gel.
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Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a quick alternative to a full column.
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Issue 3: Difficulty in Separating Product from Starting Material
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Question: My product and the starting this compound have very similar Rf values on TLC. How can I improve their separation?
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Answer:
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TLC Optimization:
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Test Multiple Solvent Systems: Screen a variety of solvent systems with different polarities and selectivities. For example, compare an ethyl acetate/hexanes system with a dichloromethane/methanol or an ether/hexanes system.[1]
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Use a Less Polar System: A less polar solvent system will generally result in lower Rf values and can sometimes increase the separation between spots.
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Column Chromatography Technique:
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Dry Loading: Adsorbing the crude material onto a small amount of silica gel before loading it onto the column can lead to better separation than wet loading in a strong solvent.
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Shallow Gradient: Use a very shallow gradient of the polar solvent during elution to maximize the separation between closely eluting compounds.
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Chemical Modification: If the starting material has a functional group that the product lacks (or vice versa), it may be possible to selectively react the impurity to change its polarity before chromatography. This is a more advanced technique and should be approached with caution.
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Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for products of cross-coupling reactions with this compound?
A1: A typical and effective workflow is as follows:
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Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove water-soluble byproducts and some of the catalyst residues. This usually involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water or a mild aqueous solution (e.g., saturated ammonium chloride).
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Filtration: Filter the organic layer through a pad of Celite to remove insoluble catalyst residues.
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Column Chromatography: This is the most common and versatile method for purifying the crude product. Silica gel is the standard stationary phase, and a gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
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Recrystallization: If the product is a solid and still contains minor impurities after chromatography, recrystallization can be used to achieve high purity.
Q2: How can I monitor the progress of my column chromatography when purifying these compounds?
A2: Thin-layer chromatography (TLC) is the primary method for monitoring your column.
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Visualization: Products derived from this compound are typically aromatic and will visualize well under a UV lamp (254 nm) as dark spots on a fluorescent green background.[10][11] For compounds that are not UV-active, staining with potassium permanganate or p-anisaldehyde can be effective.[12]
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Fraction Analysis: Collect fractions from the column and analyze them by TLC to determine which fractions contain the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Q3: Are there any specific safety precautions I should take when purifying these compounds?
A3: Yes, always follow standard laboratory safety procedures.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.
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Ventilation: Perform all purifications in a well-ventilated fume hood, especially when using volatile organic solvents.
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Handling Reagents: Be aware of the specific hazards of all chemicals used. For example, this compound itself can cause skin irritation.
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Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Data Presentation
The following tables summarize typical purification strategies and outcomes for different classes of compounds derived from this compound.
| Suzuki-Miyaura Coupling Products | ||||
| Product Type | Purification Method | Eluent/Solvent System | Typical Yield | Reference |
| 4-(Difluoromethoxy)-4'-formylbiphenyl | Flash Chromatography | Hexanes/EtOAc (0-25%) | 85% | [1] |
| Fluorinated Biphenyls | Flash Chromatography | Not specified | Good conversion | [13] |
| 4,4'-Disubstituted Biphenyls | Column Chromatography | Hexanes/EtOAc (85:15) | 86-87% | [14] |
| Sonogashira Coupling Products | ||||
| Product Type | Purification Method | Eluent/Solvent System | Typical Yield | Reference |
| Aryl-Alkynes | Column Chromatography | Hexane/EtOAc (20:1) | Not specified | [3] |
| Diaryl-Alkynes | Column Chromatography | Hexane/Ether/Acetone (30:1:2) | 60-74% | [15][16] |
| 1-Fluoro-4-(phenylethynyl)benzene | Column Chromatography | Not specified | 73% | [16] |
| Buchwald-Hartwig Amination Products | ||||
| Product Type | Purification Method | Eluent/Solvent System | Typical Yield | Reference |
| N-Aryl Anilines | Flash Chromatography | Not specified | High yields | [17][18] |
| N-(p-tolyl)pyridin-3-amine | Not specified | Not specified | 83% | [19] |
| N-(4-Methoxyphenyl)-3,5-bis(trifluoromethyl)aniline | Column Chromatography | Not specified | 99% | [20] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
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Preparation of the Crude Sample: After the aqueous workup, concentrate the organic layer under reduced pressure to obtain the crude product as an oil or solid.
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Dry Loading (Recommended):
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Add a small amount of silica gel to the solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
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Column Packing:
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Choose an appropriately sized column based on the amount of crude material.
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Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
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Loading the Sample:
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Carefully add the dry-loaded sample to the top of the packed column.
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Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
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Elution:
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Start eluting with a non-polar solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
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Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
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Collect fractions and monitor them by TLC.
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Isolation of the Product:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to yield the purified compound.
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Protocol 2: General Procedure for Purification by Recrystallization
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Solvent Selection:
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Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and hexanes. A two-solvent system (e.g., ethyl acetate/hexanes) can also be effective.
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Dissolution:
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Place the impure solid in an Erlenmeyer flask.
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Add a minimal amount of the hot solvent to dissolve the solid completely.
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Decolorization (if necessary):
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If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Perform a hot filtration to remove the charcoal.
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Crystallization:
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Allow the hot solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Drying:
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Dry the crystals under vacuum to remove any residual solvent.
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Visualizations
Caption: A decision workflow for selecting a purification strategy.
Caption: Common impurities and corresponding purification solutions.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 14. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine [mdpi.com]
- 15. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 18. real.mtak.hu [real.mtak.hu]
- 19. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
impact of solvent and base selection on 1-(Difluoromethoxy)-4-iodobenzene reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Difluoromethoxy)-4-iodobenzene in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on the impact of solvent and base selection.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: Why is my Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid resulting in low or no product formation?
Answer:
Low yields in Suzuki-Miyaura coupling of aryl iodides are often traced back to several key factors related to the reaction conditions. Given the high reactivity of the C-I bond, issues usually lie with the catalyst, base, or solvent system.
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Catalyst Inactivation: The palladium catalyst is susceptible to deactivation. Ensure your reaction is conducted under an inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed. The presence of oxygen can lead to the formation of inactive palladium black. Consider using a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst.
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Inefficient Base: The choice and quality of the base are critical for the transmetalation step.
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Base Strength and Solubility: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The base must be sufficiently soluble in the reaction medium to be effective. A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) often improves the solubility and efficacy of inorganic bases.
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Base Quality: Ensure the base is finely powdered and anhydrous. For bases like K₂CO₃, heating prior to use can be beneficial.
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Poor Solvent Choice: The solvent system must solubilize the reactants, particularly the organoboron species and the base. Polar aprotic solvents or mixtures with water are often effective.
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Reaction Temperature: While aryl iodides are generally reactive, some couplings may require elevated temperatures to proceed efficiently. If the reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase to 90-110 °C may be beneficial.
Issue 2: Incomplete Conversion in Sonogashira Coupling
Question: My Sonogashira coupling of this compound with a terminal alkyne is stalling before the starting material is fully consumed. What could be the cause?
Answer:
Incomplete conversion in Sonogashira couplings can be frustrating. Besides catalyst deactivation, the choice of base and solvent plays a crucial role.
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Base Selection: The base deprotonates the terminal alkyne to form the reactive acetylide.
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Organic vs. Inorganic Bases: Organic bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used and often act as the solvent as well. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.
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Optimizing Base Equivalents: The amount of base can be critical. An excess is typically required, but too much can sometimes lead to side reactions.
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Solvent Effects: The solvent influences the solubility of the reactants and the stability of the catalytic species.
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Polar vs. Nonpolar Solvents: Polar aprotic solvents like DMF or THF are often good choices. However, in some cases, nonpolar solvents like toluene can lead to higher yields, potentially by minimizing side reactions.[1]
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Copper Co-catalyst: In the traditional Sonogashira reaction, a copper(I) co-catalyst is used. The solvent must be able to solubilize both the palladium and copper species.
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Issue 3: Side Reactions in Buchwald-Hartwig Amination
Question: I am observing significant hydrodehalogenation (replacement of iodine with hydrogen) as a side product in my Buchwald-Hartwig amination of this compound. How can I suppress this?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. The choice of base and ligand is critical to minimizing this unwanted pathway.
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Base Choice: Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.
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Common Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.
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Impact of Base Strength: While a strong base is necessary, an overly aggressive base can sometimes promote side reactions. Screening different bases can be beneficial.
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Ligand Selection: The phosphine ligand plays a crucial role in stabilizing the palladium center and promoting the desired reductive elimination over side reactions. Bulky, electron-rich ligands are often employed to accelerate the C-N bond-forming step.
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Solvent Considerations: Aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the base and the catalytic complex, thereby affecting the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for this compound in common cross-coupling reactions?
A1: As an aryl iodide, this compound is generally a highly reactive substrate in palladium-catalyzed cross-coupling reactions. The reactivity of the C-X bond in the oxidative addition step typically follows the order: C-I > C-Br > C-Cl. The electron-withdrawing nature of the difluoromethoxy group can further enhance the reactivity of the C-I bond towards oxidative addition.
Q2: How does the choice of solvent polarity affect the outcome of the reaction?
A2: Solvent polarity can significantly impact the reaction rate and selectivity.[2]
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Polar Solvents: Polar solvents can stabilize charged intermediates and transition states, which can accelerate certain steps in the catalytic cycle. For example, in Suzuki-Miyaura reactions, polar solvents can enhance the efficiency of the transmetalation step.[2]
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Nonpolar Solvents: In some cases, nonpolar solvents may be preferred to minimize the solubility of certain byproducts or to disfavor unwanted side reactions.
Q3: Which type of base is generally preferred for Suzuki-Miyaura reactions with this substrate?
A3: For Suzuki-Miyaura reactions, moderately strong inorganic bases are generally preferred.
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Carbonates and Phosphates: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are excellent choices. They are effective at promoting the transmetalation step without causing significant side reactions.
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Hydroxides: Stronger bases like sodium hydroxide (NaOH) can also be used, but they may increase the risk of side reactions, such as decomposition of the boronic acid.
Q4: Can water be used as a co-solvent in these reactions?
A4: Yes, water is often used as a co-solvent, particularly in Suzuki-Miyaura reactions with inorganic bases. The addition of water can significantly improve the solubility of the base, leading to faster and more efficient reactions.[2] However, the amount of water should be optimized, as excess water can sometimes lead to hydrolysis of the boronic acid.
Q5: What are the key safety precautions when working with this compound and the reagents for these coupling reactions?
A5: Standard laboratory safety practices should always be followed.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
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Fume Hood: Conduct all reactions in a well-ventilated fume hood.
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Inert Atmosphere: Many of the reagents and catalysts are sensitive to air and moisture. Use of an inert atmosphere (argon or nitrogen) is often required.
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Reagent Handling: Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
Data Presentation
The following tables summarize the impact of solvent and base selection on the yield of cross-coupling reactions with aryl iodides analogous to this compound. This data is intended to be representative and illustrates general trends.
Table 1: Effect of Solvent and Base on the Yield of a Suzuki-Miyaura Coupling of an Aryl Iodide with Phenylboronic Acid (Representative Data)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 100 | 12 | 75 |
| 2 | Dioxane/H₂O (4:1) | K₂CO₃ | 90 | 8 | 92 |
| 3 | DMF | Cs₂CO₃ | 90 | 6 | 95 |
| 4 | THF/H₂O (4:1) | K₃PO₄ | 80 | 10 | 94 |
Table 2: Effect of Solvent and Base on the Yield of a Sonogashira Coupling of an Aryl Iodide with Phenylacetylene (Representative Data)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Et₃N | 80 | 6 | 88 |
| 2 | DMF | K₂CO₃ | 90 | 8 | 91 |
| 3 | Toluene | Cs₂CO₃ | 100 | 12 | 85 |
| 4 | THF | i-Pr₂NH | 70 | 10 | 93 |
Table 3: Effect of Solvent and Base on the Yield of a Buchwald-Hartwig Amination of an Aryl Iodide with Aniline (Representative Data)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | NaOtBu | 100 | 12 | 90 |
| 2 | Dioxane | LHMDS | 90 | 10 | 92 |
| 3 | THF | K₃PO₄ | 80 | 16 | 78 |
| 4 | Toluene | Cs₂CO₃ | 110 | 8 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
To a flame-dried Schlenk flask are added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and the ligand (if required) are then added under a positive flow of argon. The degassed solvent (e.g., dioxane/water 4:1, 5 mL) is added via syringe. The reaction mixture is heated to 90 °C and stirred for 8-12 hours, monitoring the progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
To a Schlenk flask are added this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide co-catalyst (0.04 mmol). The flask is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol) are added. The terminal alkyne (1.2 mmol) is then added dropwise. The reaction is stirred at the desired temperature (e.g., 70 °C) for 6-10 hours. After completion, the mixture is cooled, diluted with diethyl ether, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
Technical Support Center: Cross-Coupling Reactions of 1-(Difluoromethoxy)-4-iodobenzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(difluoromethoxy)-4-iodobenzene derivatives in cross-coupling reactions. The focus is on preventing the common side reaction of homocoupling, which can significantly impact yield and purification efficiency.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the starting aryl iodide (this compound) react with each other to form a symmetrical biaryl, 4,4'-bis(difluoromethoxy)biphenyl. This byproduct consumes your starting material, reduces the yield of the desired cross-coupled product, and can be challenging to separate during purification due to structural similarities with the target molecule. The electron-donating nature of the difluoromethoxy group can make the aryl iodide more susceptible to certain homocoupling pathways.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The main culprits for homocoupling are:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the aryl iodide.
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Use of Pd(II) Precatalysts: Starting with a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) without an efficient in-situ reduction to the active Pd(0) can lead to an initial excess of Pd(II), favoring homocoupling.
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In Sonogashira Coupling (Glaser Coupling): In the presence of a copper(I) co-catalyst, the terminal alkyne can undergo oxidative homocoupling to form a butadiyne byproduct. This is often promoted by the presence of oxygen.
Q3: How can I minimize homocoupling in my Suzuki-Miyaura coupling reaction?
A3: To suppress the formation of 4,4'-bis(difluoromethoxy)biphenyl in Suzuki reactions, consider the following strategies:
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Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. This removes dissolved oxygen.
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Use of Pd(0) Precatalysts: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the need for in-situ reduction of a Pd(II) species.
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Appropriate Ligand Selection: Bulky, electron-rich phosphine ligands such as SPhos or XPhos can promote the desired cross-coupling pathway and suppress homocoupling.
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Controlled Addition of Reagents: In some cases, slow addition of the boronic acid reagent can help to maintain a low concentration and disfavor the homocoupling side reaction.
Q4: I'm observing significant alkyne dimerization (Glaser coupling) in my Sonogashira reaction. What should I do?
A4: Alkyne homocoupling is a common issue in Sonogashira reactions. To prevent it:
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Utilize Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper(I) co-catalyst.[1][2] Palladium catalysts with suitable ligands can effectively catalyze the reaction in the absence of copper.
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Strict Exclusion of Oxygen: As with other coupling reactions, meticulous degassing is crucial to prevent the oxidative dimerization of the alkyne.
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Use of an Amine Base/Solvent: Amines like triethylamine or diisopropylamine act as both a base and a solvent and can help to suppress oxygen-induced side reactions.
Q5: How can I prevent homocoupling in a Heck reaction with this compound?
A5: In Heck reactions, the formation of the homocoupled biaryl can be minimized by:
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Optimizing the Base: The choice and amount of base are critical. Weak inorganic bases like K₂CO₃ or NaOAc are commonly used. The optimal base will depend on the specific alkene coupling partner.
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Ligand Selection: Phosphine ligands can influence the stability and reactivity of the palladium catalyst, thereby affecting the extent of side reactions. For electron-rich aryl iodides, ligands that promote rapid oxidative addition and subsequent steps in the catalytic cycle are preferred.
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Temperature Control: Running the reaction at the lowest effective temperature can help to disfavor the homocoupling pathway.
Troubleshooting Guides
Issue 1: Significant amount of 4,4'-bis(difluoromethoxy)biphenyl observed in the crude product of a Suzuki-Miyaura reaction.
| Possible Cause | Troubleshooting Step |
| Inadequate degassing of solvents and reaction mixture. | Improve the degassing procedure. Use a Schlenk line for robust inert atmosphere techniques. Sparge solvents with argon for at least 30 minutes before use. |
| Use of a Pd(II) precatalyst with inefficient reduction. | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, add a reducing agent like a small amount of hydrazine or use a ligand that facilitates the reduction of Pd(II). |
| Suboptimal ligand choice. | Screen a panel of bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands are known to promote efficient cross-coupling and suppress homocoupling.[3] |
| Reaction temperature is too high. | Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly reduce the formation of the homocoupling byproduct. |
Issue 2: Low yield of the desired product and presence of a significant amount of di-alkyne byproduct in a Sonogashira reaction.
| Possible Cause | Troubleshooting Step |
| Copper-catalyzed alkyne homocoupling (Glaser coupling). | Switch to a copper-free Sonogashira protocol.[1][2] Use a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the absence of a copper salt. |
| Presence of oxygen in the reaction. | Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas throughout the reaction. |
| Inappropriate base or solvent. | Use an amine base such as triethylamine or diisopropylethylamine, which can also serve as a solvent. Ensure the amine is distilled and degassed before use. |
Issue 3: Formation of the homocoupled biaryl as a major byproduct in a Heck reaction.
| Possible Cause | Troubleshooting Step |
| Incorrect choice of base. | The basicity and nature of the base are crucial. Experiment with different inorganic bases such as K₂CO₃, Cs₂CO₃, or NaOAc. Organic bases like triethylamine can also be screened. |
| Catalyst deactivation or side reactions. | Consider using a more robust ligand to stabilize the palladium catalyst. Additives like phase-transfer catalysts (e.g., TBAB) can sometimes improve yields and reduce side reactions. |
| High reaction temperature. | Optimize the reaction temperature. Start with a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity. |
Quantitative Data Summary
The following tables summarize typical yields for cross-coupling reactions of analogous aryl iodides. Note that yields can vary significantly based on the specific coupling partner and reaction conditions. These tables should be used as a general guide for what to expect and as a baseline for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of Cross-Coupled Product (%) | Yield of Homocoupling Product (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85-95 | <5 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | >95 | <2 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | THF/H₂O | 65 | ~90-98 | <3 |
Data is representative for electron-rich aryl iodides and should be optimized for this compound.
Table 2: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield of Cross-Coupled Product (%) | Yield of Glaser Product (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | ~70-85 | 10-20 |
| 2 | Pd(PPh₃)₄ (2) | - | Et₃N | DMF | 80 | >90 | <5 |
| 3 | Pd(OAc)₂ (1) | - | Piperidine | Toluene | 100 | ~85-95 | <5 |
Copper-free conditions (Entries 2 & 3) are highly recommended to avoid Glaser coupling.
Experimental Protocols
Detailed Methodology 1: Suzuki-Miyaura Coupling Protocol to Minimize Homocoupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, emphasizing steps to suppress homocoupling.
Detailed Methodology 2: Copper-Free Sonogashira Coupling Protocol
This protocol outlines a copper-free approach for the Sonogashira coupling of this compound with a terminal alkyne to prevent Glaser homocoupling.
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the outcome of cross-coupling reactions and the strategies to favor the desired product over homocoupling.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Kinetics of 1-(Difluoromethoxy)-4-iodobenzene
Welcome to the technical support center for 1-(Difluoromethoxy)-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the reaction kinetics of this versatile reagent in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a valuable building block primarily used in palladium-catalyzed cross-coupling reactions to introduce the difluoromethoxy-phenyl motif into complex molecules. This is particularly relevant in medicinal chemistry and materials science. The most common reactions include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Q2: How does the difluoromethoxy group affect the reactivity of the C-I bond compared to iodobenzene?
A2: The difluoromethoxy (-OCF₂H) group is moderately electron-withdrawing. This electronic effect can influence the rate of oxidative addition to the palladium(0) catalyst, a key step in many cross-coupling reactions. While the carbon-iodine bond remains highly reactive, the kinetics may differ from those of simple iodobenzene, potentially requiring adjustments to catalyst systems or reaction conditions for optimal results.
Q3: What are the typical catalysts and ligands used for cross-coupling reactions with this compound?
A3: Palladium-based catalysts are standard for reactions involving this compound. The choice of ligand is crucial for achieving high yields and favorable kinetics. For Suzuki reactions, phosphine ligands like XPhos and SPhos are often effective.[1] In Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used.[2][3] For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are generally preferred to facilitate the catalytic cycle.[4]
Troubleshooting Guide
Issue 1: Slow or Incomplete Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Low conversion of this compound after the expected reaction time.
-
Presence of starting material and debrominated side products in the crude reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Catalyst Activity | Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). Consider a more active palladium precatalyst or a different phosphine ligand (e.g., switch from PPh₃ to a more electron-rich and bulky ligand like XPhos). |
| Inappropriate Base | The choice of base is critical for the transmetalation step.[5] If using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Low Reaction Temperature | Gently increase the reaction temperature in increments of 10 °C. The difluoromethoxy group can influence the electronic properties of the aryl iodide, potentially requiring more thermal energy for efficient oxidative addition. |
| Solvent Effects | Ensure the solvent is anhydrous and degassed. A mixture of a polar aprotic solvent like dioxane or DMF with water is common for Suzuki reactions.[6] The ratio can be optimized; sometimes, a higher water content can accelerate the reaction. |
| Poor Quality Boronic Acid/Ester | Use freshly purchased or purified boronic acid/ester. Boronic acids can dehydrate to form unreactive boroxines. |
Issue 2: Low Yield in Sonogashira Coupling
Symptoms:
-
Low yield of the desired arylalkyne product.
-
Significant formation of homocoupled alkyne (Glaser coupling) byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Copper(I) Co-catalyst Issues | Ensure the Cu(I) source (e.g., CuI) is fresh and not oxidized. The presence of oxygen can promote alkyne homocoupling. Running the reaction under strictly anaerobic conditions is crucial.[7] |
| Inadequate Base | A liquid amine base like triethylamine or diisopropylethylamine is typically used as both the base and often as a co-solvent. Ensure the amine is dry and freshly distilled if necessary. |
| Palladium Catalyst Deactivation | Consider using a more robust palladium catalyst or ligand system. If using a simple Pd/phosphine mixture, a pre-formed catalyst may offer better stability. |
| Reaction Temperature Too High | High temperatures can promote side reactions. Sonogashira couplings are often run at or slightly above room temperature.[3] If decomposition is observed, try lowering the temperature. |
Issue 3: Difficulty in Buchwald-Hartwig Amination
Symptoms:
-
Failure to form the desired C-N bond.
-
Dehalogenation of the starting material.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Ligand Choice | The Buchwald-Hartwig amination is highly dependent on the ligand.[1][8] Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to promote efficient reductive elimination.[4] |
| Base Incompatibility | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is added under an inert atmosphere. |
| Sterically Hindered Amine | For sterically demanding amines, the reaction may require higher temperatures and longer reaction times. The choice of ligand becomes even more critical in these cases. |
| Inhibition by Water/Oxygen | The catalytic system is sensitive to air and moisture. Use anhydrous solvents and rigorously degas the reaction mixture. Employing Schlenk techniques or working in a glovebox is recommended. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for palladium-catalyzed cross-coupling reactions involving aryl iodides, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Boronic Acid/Ester | Arylboronic acid (1.2 equiv) | Arylboronic ester (1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | - | XPhos (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 80-100 °C | 90-110 °C |
| Reaction Time | 6-12 h | 4-8 h |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition 1 (Copper-Catalyzed) | Condition 2 (Copper-Free) |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Alkyne | Terminal alkyne (1.2 equiv) | Terminal alkyne (1.5 equiv) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) | SPhos (4 mol%) |
| Co-catalyst | CuI (4 mol%) | - |
| Base | Triethylamine | Cs₂CO₃ (2.0 equiv) |
| Solvent | THF or DMF | Acetonitrile or Dioxane |
| Temperature | Room Temperature to 50 °C | 60-80 °C |
| Reaction Time | 2-6 h | 8-16 h |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Amine | Primary or Secondary Amine (1.2 equiv) | Primary or Secondary Amine (1.2 equiv) |
| Palladium Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) | LHMDS (1.5 equiv) |
| Solvent | Toluene or Dioxane | THF |
| Temperature | 80-110 °C | 70-100 °C |
| Reaction Time | 12-24 h | 10-20 h |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling (Copper-Catalyzed)
-
To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), copper(I) iodide (4 mol%), and this compound (1.0 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat to the desired temperature (e.g., 100 °C).
-
After the reaction is complete (monitored by GC-MS), cool to room temperature.
-
Dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
References
- 1. research.rug.nl [research.rug.nl]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-(Difluoromethoxy)-4-iodobenzene in Scale-Up Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(difluoromethoxy)-4-iodobenzene in scale-up reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a large scale?
A1: On a large scale, it is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1][2][3] Ensure that eyewash stations and safety showers are readily accessible.[1] The compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and strong oxidizing agents.[1][2][3]
Q2: What are the most common cross-coupling reactions where this compound is used, and what are the initial scale-up considerations?
A2: this compound is frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. Key scale-up considerations include:
-
Thermal Management: These reactions can be exothermic, and larger volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[4][5]
-
Mixing Efficiency: Ensuring proper mixing becomes critical at a larger scale to maintain reaction homogeneity and prevent localized "hot spots."[5]
-
Reagent Addition: Controlled addition of reagents is essential to manage the reaction rate and temperature.[6]
Q3: How does the difluoromethoxy group influence the reactivity of the aryl iodide?
A3: The difluoromethoxy group is an electron-withdrawing group, which can influence the reactivity of the C-I bond. This can affect the rates of oxidative addition in palladium-catalyzed coupling reactions.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
Problem 1: Low Yield or Stalled Reaction at Scale
| Potential Cause | Troubleshooting Step |
| Insufficient Mixing | Increase agitation speed. For larger reactors, ensure the impeller design is appropriate for the vessel geometry and reaction mixture viscosity. |
| Poor Catalyst Activity | De-gas solvents thoroughly to remove oxygen, which can deactivate the palladium catalyst. Consider using a more robust catalyst or ligand system suitable for scale-up. |
| Base Incompatibility or Low Solubility | Use a base with appropriate solubility in the chosen solvent system. For example, aqueous solutions of inorganic bases may require a phase-transfer catalyst at scale. |
| Side Reactions | Deiodination of the starting material can be a side reaction. A change in solvent, for instance from isopropanol to t-butanol, may suppress this pathway.[7] |
Problem 2: Product Contaminated with Homocoupling Byproducts
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction | Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the boronic acid or ester. A slight excess of the boronic reagent is common, but a large excess can sometimes lead to side reactions. |
Buchwald-Hartwig Amination
Problem 1: Incomplete Conversion on a Larger Scale
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Once activated by the base, the catalyst is sensitive to air.[8] Use of Schlenk techniques is recommended for scale-up to maintain an inert atmosphere.[8] |
| Base Strength/Solubility | Ensure the base is strong enough and sufficiently soluble to effect the reaction. Sodium tert-butoxide is a common strong base, but its solubility can be an issue in some solvents. |
| Ligand Decomposition | Some phosphine-based ligands can be sensitive to temperature. Ensure the reaction temperature is carefully controlled and does not exceed the stability limit of the ligand. |
Problem 2: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Phosphine Ligands | Ensure all reagents and solvents are anhydrous.[8] |
| Side Reactions of the Amine | If the amine is sensitive, consider a slower addition rate or running the reaction at a lower temperature. |
Sonogashira Coupling
Problem 1: Low Yields and Catalyst Decomposition
| Potential Cause | Troubleshooting Step |
| Copper(I) Co-catalyst Issues | The copper co-catalyst can be sensitive to air. Ensure proper inerting of the reaction vessel. |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction. It can be minimized by the slow addition of the alkyne or by using a copper-free Sonogashira protocol. |
| Inhibition by Amine Base | If an amine base is used, ensure it is not inhibiting the catalyst. Sometimes, switching to an inorganic base can be beneficial. |
Experimental Protocols
Example Protocol: Scale-Up of a Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific substrate and equipment.
Reaction: this compound with a generic Arylboronic Acid
Lab Scale (10g)
| Parameter | Value |
| This compound | 10.0 g |
| Arylboronic Acid | 1.2 equivalents |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1-3 mol% |
| Base (e.g., K₂CO₃) | 2.0 equivalents |
| Solvent (e.g., Toluene/Water) | 100 mL (10 vol) |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
Pilot Scale (1kg)
| Parameter | Value |
| This compound | 1.0 kg |
| Arylboronic Acid | 1.15 equivalents (reduced to minimize cost and downstream purification) |
| Palladium Catalyst (e.g., Pd(OAc)₂ with a ligand) | 0.1-0.5 mol% (catalyst loading is often reduced at scale) |
| Base (e.g., K₃PO₄) | 2.0 equivalents |
| Solvent (e.g., 2-MeTHF/Water) | 8 L (8 vol) (solvent volume may be reduced) |
| Temperature | 70-90 °C (lower temperature may be possible with a more active catalyst) |
| Reaction Time | 6-18 hours (may be longer due to mixing and heat transfer limitations) |
Methodology:
-
To a jacketed glass reactor, charge the this compound, arylboronic acid, and base.
-
Inert the reactor by evacuating and backfilling with nitrogen three times.
-
Add the solvent(s).
-
Begin agitation and heat the mixture to the desired temperature.
-
In a separate, inerted vessel, dissolve the palladium catalyst and ligand (if separate) in a portion of the solvent.
-
Transfer the catalyst solution to the reactor via a subsurface addition tube.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with aqueous workup and product isolation.
Visualizations
Caption: General workflow for scaling up chemical reactions.
Caption: A logical approach to troubleshooting low-yield issues during scale-up.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fauske.com [fauske.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. acs.org [acs.org]
- 7. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
stability of 1-(Difluoromethoxy)-4-iodobenzene under various reaction conditions
Welcome to the technical support center for 1-(Difluoromethoxy)-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The two primary points of potential instability in this compound are the Carbon-Iodine (C-I) bond and the difluoromethoxy (-OCF₂H) group. The C-I bond can be susceptible to cleavage under certain cross-coupling conditions, leading to deiodination. The -OCF₂H group is generally stable but can influence the reactivity of adjacent functional groups and may be sensitive to strong acidic or basic conditions, potentially leading to hydrolysis.
Q2: How does the difluoromethoxy group affect the reactivity of the aryl iodide?
A2: The difluoromethoxy group is electron-withdrawing, which can influence the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. This electronic effect can impact the rate of oxidative addition, a key step in many catalytic cycles.
Q3: Can this compound be used in standard palladium-catalyzed cross-coupling reactions?
A3: Yes, it is suitable for use in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. However, optimization of reaction conditions is often necessary to minimize side reactions such as deiodination.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound in a cool, dark place, sealed in a dry container, typically at 2-8°C.
Troubleshooting Guides
Issue 1: Low Yield or No Product in Suzuki-Miyaura Coupling
Possible Causes:
-
Deiodination of Starting Material: The C-I bond can be cleaved, leading to the formation of 1-(difluoromethoxy)benzene, which is unreactive in the coupling reaction. This is a common side reaction in palladium-catalyzed couplings of aryl iodides.
-
Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed.
-
Inefficient Transmetalation: The transfer of the organoboron species to the palladium center may be slow or incomplete.
-
Incorrect Base: The choice and amount of base are critical for the activation of the boronic acid/ester.
Troubleshooting Steps:
-
Minimize Deiodination:
-
Use milder reaction conditions (lower temperature, shorter reaction time).
-
Screen different palladium catalysts and ligands. Buchwald's biarylphosphine ligands can sometimes suppress dehalogenation.
-
Ensure strictly anaerobic conditions, as oxygen can promote side reactions.
-
-
Ensure Catalyst Activity:
-
Use a fresh batch of palladium catalyst.
-
Employ a pre-catalyst that is more stable and activates readily under the reaction conditions.
-
-
Optimize Transmetalation:
-
Ensure the boronic acid or ester is of high purity.
-
Consider using a different boronic acid derivative (e.g., MIDA boronate) for slower, more controlled transmetalation.
-
-
Select the Appropriate Base:
-
Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can significantly impact the reaction outcome.
-
Issue 2: Formation of Homocoupled Alkyne (Glaser Coupling) in Sonogashira Coupling
Possible Causes:
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction in Sonogashira couplings.[1]
-
High Copper Catalyst Loading: Excessive amounts of the copper co-catalyst can favor the Glaser coupling pathway.[2]
-
Slow Cross-Coupling: If the desired cross-coupling reaction is slow, the homocoupling side reaction can become more prominent.
Troubleshooting Steps:
-
Maintain Anaerobic Conditions:
-
Thoroughly degas all solvents and reagents.
-
Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
-
Optimize Catalyst System:
-
Reduce the loading of the copper(I) co-catalyst.
-
Consider a copper-free Sonogashira protocol.
-
-
Enhance Cross-Coupling Rate:
-
Increase the reaction temperature moderately.
-
Screen different palladium catalysts and ligands to find a more active system for your specific substrates.
-
Issue 3: Incomplete Conversion or Side Products in Buchwald-Hartwig Amination
Possible Causes:
-
Deiodination: Similar to Suzuki coupling, deiodination of the starting material can occur.
-
Steric Hindrance: The amine or the aryl iodide may be sterically hindered, slowing down the reaction.
-
Base Incompatibility: The chosen base may not be strong enough or may cause decomposition of the starting materials or product.
Troubleshooting Steps:
-
Address Deiodination:
-
Employ milder reaction conditions.
-
Use ligands specifically designed to promote reductive elimination over side reactions (e.g., bulky biarylphosphine ligands).
-
-
Overcome Steric Hindrance:
-
Use a more active catalyst system (e.g., a more electron-rich and bulky ligand).
-
Increase the reaction temperature and/or time.
-
-
Optimize Base Selection:
-
Screen different bases such as NaOtBu, KOtBu, or Cs₂CO₃. The choice of base can be critical for the success of the reaction.
-
Data Presentation
Table 1: General Stability Profile of this compound
| Condition | Stability | Potential Issues |
| Strong Acids | Moderate | Potential for hydrolysis of the difluoromethoxy group under harsh conditions. |
| Strong Bases | Moderate | Can promote deiodination, especially at elevated temperatures. |
| Elevated Temperatures | Moderate | Increased risk of deiodination and other decomposition pathways. |
| Palladium Catalysts | Generally Stable | Prone to deiodination as a side reaction in cross-coupling. |
| Oxygen | Sensitive | Can promote side reactions in catalytic cycles, such as Glaser coupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point; optimization is likely required.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
This is a general starting point; optimization is likely required.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a general starting point; optimization is likely required.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., a G3 pre-catalyst, 1-2 mol%), a suitable ligand (e.g., a biarylphosphine ligand, 1.2-2.4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) dissolved in a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(Difluoromethoxy)-4-iodobenzene and 1-bromo-4-(difluoromethoxy)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the difluoromethoxy group (–OCHF₂) has emerged as a valuable substituent in the design of novel pharmaceuticals and agrochemicals. Its unique electronic properties can enhance metabolic stability, lipophilicity, and binding affinity. Consequently, the efficient incorporation of the 4-(difluoromethoxy)phenyl motif is of significant interest. This guide provides an objective comparison of two key precursors, 1-(difluoromethoxy)-4-iodobenzene and 1-bromo-4-(difluoromethoxy)benzene, in the context of palladium-catalyzed cross-coupling reactions.
The fundamental difference in reactivity between aryl iodides and aryl bromides is a cornerstone of cross-coupling chemistry. The weaker carbon-iodine (C-I) bond (bond dissociation energy of ~272 kJ/mol) compared to the carbon-bromine (C-Br) bond (~336 kJ/mol) dictates that aryl iodides are generally more reactive. This increased reactivity stems from the greater ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.
This guide will delve into a comparative analysis of these two building blocks in several key cross-coupling reactions, supported by available experimental data and detailed protocols.
General Reactivity Profile in Cross-Coupling Reactions
The established hierarchy of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. This trend holds true for the difluoromethoxy-substituted analogs. This compound is expected to undergo oxidative addition to a Pd(0) catalyst at a faster rate and under milder conditions than 1-bromo-4-(difluoromethoxy)benzene. This difference in reactivity can be strategically exploited for sequential cross-coupling reactions when both a bromo and an iodo group are present in the same molecule.[1]
Comparative Performance in Key Cross-Coupling Reactions
While direct side-by-side comparative studies for this compound and 1-bromo-4-(difluoromethoxy)benzene are not extensively available in the literature, we can collate data from various sources to provide a comparative overview. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the aryl iodide generally translates to higher yields and shorter reaction times.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-bromo-4-(difluoromethoxy)benzene | (4-formylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 110 | 4 | 91 | [2] |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | - | - | - | 48 | >92 | [3] |
Note: Data for this compound in a directly comparable Suzuki coupling was not available in the searched literature. However, the high yield obtained with the bromo-analogue suggests that the iodo-analogue would react more readily, potentially at lower temperatures or with lower catalyst loading.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The increased reactivity of the C-I bond is also advantageous in this transformation.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-bromo-4-nitrobenzene | Styrene | Pd(II)-hydrazine complex | - | - | - | - | 50 (conversion) | [4] |
| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | 120 | - | - | [5] |
Note: Specific examples for the Heck reaction with the two target compounds were not found. The provided data for analogous compounds illustrates the general conditions for this reaction. Given the higher reactivity of iodobenzene, this compound would be expected to provide a higher yield under similar or milder conditions compared to its bromo counterpart.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. The difference in reactivity between aryl iodides and bromides is particularly pronounced in this reaction, with aryl iodides often reacting at room temperature while aryl bromides require heating.[1]
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| General Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | RT | 3 | 89 | [6] |
| General Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine | - | Elevated | - | - | [1] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | 72 | <2 (batch) | [7] |
Note: The general trend and the specific example with 4-iodotoluene highlight the superior reactivity of aryl iodides in Sonogashira couplings. This compound would be expected to follow this trend and provide good yields under mild conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Aryl iodides are generally more reactive, although modern catalyst systems have been developed to efficiently couple aryl bromides as well.[8][9]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-bromobenzotrifluoride | 3,5-dimethoxyaniline | Pd(I) Dimer Precatalyst | NaOtBu | Dioxane | 80 | 1 | - | [10] |
| General Aryl Bromide | N,N-diethylamino-tributyltin | PdCl₂(P(o-Tolyl)₃)₂ | - | Toluene | 100 | 3 | High (unsubstituted) | [9] |
Note: While specific data for the target molecules is not available, the provided examples with structurally similar compounds demonstrate typical conditions. The development of advanced ligands has made the coupling of aryl bromides highly efficient, but aryl iodides often still provide an advantage in terms of reaction rate.
Experimental Protocols
Detailed experimental protocols for representative cross-coupling reactions are provided below. These can be adapted for use with this compound and 1-bromo-4-(difluoromethoxy)benzene.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water) is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The crude product is then purified by column chromatography.
General Procedure for Heck Reaction
To a solution of the aryl halide (1.0 equiv) and an alkene (1.2-1.5 equiv) in a suitable solvent (e.g., DMF, NMP, or toluene) is added a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 equiv). The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by chromatography or recrystallization.[5]
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). An amine base (e.g., triethylamine or diisopropylamine) is also added if not used as the solvent. The reaction is stirred at room temperature or heated until completion. The mixture is then worked up by filtration through celite, extraction, and purification by column chromatography.[6]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or under a stream of inert gas, the aryl halide (1.0 equiv), an amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-2 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv) are combined in a dry solvent (e.g., toluene, dioxane, or THF). The reaction is heated with stirring until the starting material is consumed. After cooling, the reaction is quenched, extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[10]
Mechanistic Considerations and Visualizations
The general catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding the reactivity differences between this compound and 1-bromo-4-(difluoromethoxy)benzene. The initial oxidative addition of the aryl halide to the Pd(0) catalyst is the key step where the C-X bond is broken.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The lower bond dissociation energy of the C-I bond in this compound facilitates a lower activation energy for the oxidative addition step compared to the C-Br bond in 1-bromo-4-(difluoromethoxy)benzene.
Caption: Energy profile comparison for the oxidative addition step.
Conclusion
The choice between this compound and 1-bromo-4-(difluoromethoxy)benzene in cross-coupling reactions is guided by the principles of reactivity and cost. The iodo-derivative offers higher reactivity, enabling milder reaction conditions, potentially lower catalyst loadings, and faster reaction times. This is particularly advantageous for the synthesis of complex molecules with sensitive functional groups. In contrast, the bromo-derivative is generally more cost-effective and, with modern, highly active catalyst systems, can often provide excellent results, albeit under more forcing conditions. For sequential cross-coupling strategies, the differential reactivity of a molecule containing both iodo and bromo substituents provides a powerful synthetic tool. Ultimately, the selection of the optimal starting material will depend on the specific requirements of the synthetic target, including scale, cost considerations, and the functional group tolerance of the overall synthetic route.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. rsc.org [rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
Validating Cross-Coupling Products of 1-(Difluoromethoxy)-4-iodobenzene: A Comparative Guide to NMR Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the validation of reaction products is a critical step in the synthesis of novel chemical entities. This guide provides a comparative analysis of the validation of reaction products of 1-(difluoromethoxy)-4-iodobenzene in three common palladium-catalyzed cross-coupling reactions: Suzuki, Buchwald-Hartwig, and Sonogashira couplings. We present a comparison of its reactivity with alternative precursors, detailed experimental protocols, and characteristic Nuclear Magnetic Resonance (NMR) spectroscopic data for the resulting products.
The difluoromethoxy group is an increasingly important substituent in medicinal chemistry, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. This compound is a key building block for introducing this moiety. Its reactivity in cross-coupling reactions is often compared to other precursors bearing different leaving groups, such as bromide or triflate. Generally, the reactivity trend for the leaving group in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This guide will delve into the practical aspects of using this compound and its alternatives in key synthetic transformations.
Performance Comparison in Cross-Coupling Reactions
The choice of leaving group on the aryl precursor can significantly impact reaction efficiency and yield in palladium-catalyzed cross-coupling reactions. While direct comparative studies on 1-(difluoromethoxy)-4-substituted benzenes are not extensively documented in single reports, the general trend in reactivity is well-established. For instance, in Suzuki couplings, aryl iodides are typically more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. This increased reactivity often allows for milder reaction conditions and lower catalyst loadings when using the iodo-substituted precursor.
A study on the Suzuki coupling of 4-iodo- and 4-bromo-benzoic acid demonstrated that both precursors can lead to high conversion, but the iodide often reacts more readily, even at room temperature with low catalyst loading. This suggests that this compound would likely provide higher yields or require less stringent conditions compared to 1-(difluoromethoxy)-4-bromobenzene in similar transformations.
Below is a summary of expected outcomes and NMR data for the products of Suzuki, Buchwald-Hartwig, and Sonogashira reactions of this compound.
| Reaction Type | Coupling Partner | Product | Expected Yield Comparison (I vs. Br) |
| Suzuki Coupling | Phenylboronic acid | 4-(Difluoromethoxy)-1,1'-biphenyl | Higher with iodide |
| Buchwald-Hartwig Amination | Aniline | N-(4-(Difluoromethoxy)phenyl)aniline | Higher with iodide |
| Sonogashira Coupling | Phenylacetylene | 1-(Difluoromethoxy)-4-(phenylethynyl)benzene | Higher with iodide |
NMR Spectroscopic Data of Reaction Products
Suzuki Coupling Product: 4-(Difluoromethoxy)-1,1'-biphenyl
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H NMR | ~7.6 (d), ~7.55 (d), ~7.45 (t), ~7.35 (t), ~7.15 (d) | d, d, t, t, d | Aromatic protons | |
| ~6.6 (t) | t | J(H-F) = ~73 | -OCHF₂ | |
| ¹³C NMR | ~150-115 | Aromatic carbons | ||
| ~116 (t) | t | J(C-F) = ~258 | -OCHF₂ | |
| ¹⁹F NMR | ~ -82 | d | J(F-H) = ~73 | -OCHF₂ |
Note: ¹H and ¹³C NMR data are estimated based on known values for 4-substituted biphenyls and compounds containing the difluoromethoxy group.
Buchwald-Hartwig Amination Product: N-(4-(Difluoromethoxy)phenyl)aniline
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H NMR | ~7.3-6.8 | m | Aromatic protons | |
| ~6.5 (t) | t | J(H-F) = ~74 | -OCHF₂ | |
| ~5.7 (br s) | br s | NH | ||
| ¹³C NMR | ~150-114 | Aromatic carbons | ||
| ~117 (t) | t | J(C-F) = ~257 | -OCHF₂ | |
| ¹⁹F NMR | ~ -82 | d | J(F-H) = ~74 | -OCHF₂ |
Note: NMR data are estimated based on known values for N-phenylanilines and compounds with a difluoromethoxy group.
Sonogashira Coupling Product: 1-(Difluoromethoxy)-4-(phenylethynyl)benzene
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H NMR | ~7.55-7.30 (m) | m | Aromatic protons | |
| ~6.6 (t) | t | J(H-F) = ~73 | -OCHF₂ | |
| ¹³C NMR | ~150-115 | Aromatic carbons | ||
| ~116 (t) | t | J(C-F) = ~258 | -OCHF₂ | |
| ~90, ~88 | Alkyne carbons | |||
| ¹⁹F NMR | ~ -82 | d | J(F-H) = ~73 | -OCHF₂ |
Note: NMR data are estimated based on known values for 1-methoxy-4-(phenylethynyl)benzene and other diarylalkynes, and compounds containing the difluoromethoxy group.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and validation of the target compounds. Below are representative protocols for the Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of 1-(Difluoromethoxy)-4-bromobenzene with Aniline
Materials:
-
1-(Difluoromethoxy)-4-bromobenzene (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 1-(difluoromethoxy)-4-bromobenzene, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with inert gas three times.
-
Add aniline followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 3 mL)
-
Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add THF and triethylamine, followed by the addition of phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and validation of the cross-coupling products.
Caption: Workflow for the synthesis and validation of cross-coupling products.
Comparative Analysis of Catalysts for Sonogashira Coupling of 1-(Difluoromethoxy)-4-iodobenzene: A Guide for Researchers
Performance Comparison of Catalytic Systems
The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. Below is a summary of catalytic systems employed for the Sonogashira coupling of aryl iodides, with specific examples relevant to 1-(difluoromethoxy)-4-iodobenzene where available. The data highlights the trend towards milder reaction conditions and the exploration of both traditional palladium-copper co-catalysis and copper-free methodologies.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne Substrate | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | RT | 2 | 95 | Trimethylsilylacetylene | General Protocol[1] |
| Pd(OAc)₂ / CuI | TPPTS | Et₃N | PBS Buffer | 25 | 0.17 | N/A | Propargylglycine derivative | [2] |
| Pd/CuFe₂O₄ | None | K₂CO₃ | Ethanol | 70 | N/A | Moderate to Excellent | Phenylacetylene | [3] |
| Heterogeneous Pd on solid support / Cu₂O | None | N/A | THF/DMA | 80 | N/A | Variable | Various aryl acetylenes | [4] |
| PdCl₂(PPh₃)₂ DVB / FibreCat® 1001/1007 / 10% Pd/C | Various | NaOH | Methanol | 100 | N/A | Variable | Phenylacetylene, etc. | [5] |
Note: The data for the Pd(PPh₃)₂Cl₂ / CuI system is based on a general protocol for a similar substrate (4-iodotoluene) and represents a typical starting point for optimization.[1] The yields for the Pd/CuFe₂O₄ and heterogeneous Pd/Cu₂O systems are described as "moderate to excellent" and "variable," respectively, indicating substrate dependency.[3][4] The study using various heterogeneous catalysts was performed in a continuous flow reactor, and performance was highly dependent on the specific catalyst and substrate combination.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Sonogashira coupling reactions.
Protocol 1: Traditional Palladium/Copper Catalysis (Batch Reaction)
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides.[1]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine to the tube.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis in Continuous Flow
This protocol is based on a method for rapid catalyst screening in a continuous flow system.[5]
Materials:
-
This compound
-
Terminal alkyne
-
Sodium hydroxide
-
Methanol
-
Heterogeneous catalyst cartridge (e.g., PdCl₂(PPh₃)₂ DVB, FibreCat®, 10% Pd/C)
-
Continuous flow reactor system (e.g., H-Cube®)
Procedure:
-
Prepare a methanolic solution containing this compound (0.05 M, 1 eq.), the terminal alkyne (1.2 eq.), and sodium hydroxide (3 eq.).
-
Flush the continuous flow reactor system containing the catalyst cartridge with methanol to wet the catalyst.
-
Set the reaction parameters (e.g., 100 °C, 100 bar) and pump the reactant solution through the system at a defined flow rate (e.g., 0.1 mL/min).
-
Collect the solution containing the product.
-
Dilute the collected solution with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the crude product.
-
Analyze the product purity by LC-MS and purify by column chromatography if necessary.
Experimental Workflow and Signaling Pathways
To visualize the experimental and logical flow, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Caption: The interconnected catalytic cycles of a traditional Sonogashira coupling reaction.
References
A Comparative Guide to Assessing the Purity of Synthesized 1-(Difluoromethoxy)-4-iodobenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is paramount. 1-(Difluoromethoxy)-4-iodobenzene is a key building block in medicinal chemistry, valued for the introduction of the difluoromethoxy group, a bioisostere of the hydroxyl or thiol group that can enhance a molecule's metabolic stability and binding affinity. Ensuring the purity of this and related derivatives is a critical step that influences reaction yields, impurity profiles of subsequent synthetic stages, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of common analytical techniques for assessing the purity of synthesized this compound. We will delve into a common synthetic methodology, explore potential impurities, and offer a head-to-head comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most appropriate method for their specific needs.
Synthesis of this compound
A prevalent method for the synthesis of this compound involves the difluoromethylation of 4-iodophenol. A common and relatively safe difluoromethylating agent is sodium chlorodifluoroacetate.
Reaction Scheme:
Potential Impurities:
The synthesis of this compound can result in several process-related impurities, including:
-
Unreacted 4-iodophenol: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Over-reacted byproducts: Formation of formate esters from the reaction of the product with moisture.
-
Solvent Residues: Residual amounts of the reaction solvent (e.g., DMF, acetonitrile).
-
Reagent-derived impurities: Impurities originating from the difluoromethylating agent.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the nature of the expected impurities, the need for quantitative versus qualitative data, and the desired level of accuracy and precision.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, with UV detection. | Separation based on volatility and polarity, with mass spectrometric detection. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (can be semi-quantitative without a standard). | Absolute (can determine purity without a specific reference standard of the analyte). |
| Selectivity | Good for separating non-volatile impurities and closely related structures. | Excellent for separating volatile and semi-volatile impurities. High selectivity based on mass fragmentation patterns. | Excellent for structural elucidation and identification of impurities. Can distinguish between isomers with unique signals. |
| Sensitivity | High (typically ppm levels). | Very high (can detect trace level impurities, ppb levels). | Moderate (typically requires mg of sample). |
| Sample Throughput | Moderate (15-30 min/sample). | Moderate to High (10-30 min/sample). | Lower (requires longer acquisition times for high precision). |
| Instrumentation Cost & Complexity | Moderate instrument cost, moderate complexity. | High instrument cost, higher complexity. | High instrument cost, requires specialized expertise. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the difluoromethylation of phenols.[1]
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 4-iodophenol (1.0 eq.), cesium carbonate (1.5 eq.), and sodium chlorodifluoroacetate (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
HPLC-UV Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the synthesized product in the mobile phase.
-
Analysis: Inject the sample and calculate the purity based on the area percentage of the main peak relative to the total peak area.
GC-MS Purity Assessment
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.[2][3]
-
Column: A capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, ramp to 280 °C.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-350.
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane.
-
Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity can be estimated by the area percentage of the main peak.
Quantitative NMR (qNMR) Purity Assessment
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Internal Standard: A certified reference material of known purity with a signal that does not overlap with the analyte's signals (e.g., 1,3,5-trimethoxybenzene).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl3 or DMSO-d6).
-
Sample Preparation: Accurately weigh the synthesized product and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Analysis: Calculate the purity by comparing the integral of a well-resolved signal of the analyte to the integral of the internal standard's signal, taking into account the number of protons and molecular weights.
Visualizing the Workflow
Synthesis and Purification Workflow
Decision Logic for Analytical Method Selection
Comparison with an Alternative: 1-(Trifluoromethoxy)-4-iodobenzene
In medicinal chemistry, the trifluoromethoxy group is often considered a bioisosteric alternative to the difluoromethoxy group.[5] 1-(Trifluoromethoxy)-4-iodobenzene serves as a relevant comparator. Its synthesis and purity assessment would follow similar principles, though the specific reaction conditions and analytical parameters would differ. The choice between a difluoromethoxy and a trifluoromethoxy substituent can significantly impact a drug candidate's properties, making the ability to synthesize and accurately characterize both derivatives crucial.
Conclusion
The purity assessment of this compound and its derivatives is a critical aspect of pharmaceutical research and development. A thorough understanding of the synthetic route and potential impurities allows for the selection of the most appropriate analytical techniques. HPLC-UV and GC-MS are powerful tools for routine purity checks and the identification of a wide range of impurities. For absolute purity determination and the certification of reference materials, qNMR is the method of choice. For a comprehensive characterization, a combination of these techniques is often the most robust approach, ensuring the high quality of these vital synthetic intermediates.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. journals.uc.edu [journals.uc.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of 1-(Difluoromethoxy)-4-iodobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the quantitative analysis of 1-(Difluoromethoxy)-4-iodobenzene. While specific cross-validation data for this compound is not extensively published, this document outlines a model cross-validation study. The experimental protocols and performance data presented are based on established principles of analytical method validation, such as those outlined in the ICH guidelines.[1][2] This guide is intended to assist researchers and drug development professionals in selecting and validating appropriate analytical methodologies for this compound.
Introduction to Analytical Method Cross-Validation
Cross-validation is the process of comparing the results from at least two different analytical methods or the same method in different laboratories to ensure that the data is comparable.[3] This is a critical step in drug development and manufacturing to ensure consistency and reliability of analytical results when methods are transferred or when different techniques are used across studies.[3][4] The goal is to demonstrate that the different analytical procedures produce equivalent results for the same sample set.
The cross-validation process typically involves analyzing a set of quality control (QC) samples with both methods and comparing the outcomes.[3][5] Key performance parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) are evaluated to ensure the methods are suitable for their intended purpose.[1][2][6]
Analytical Techniques for this compound Quantification
This compound is a halogenated aromatic compound. Based on its chemical structure, both HPLC-UV and GC-FID are suitable techniques for its quantification.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is widely used for the analysis of non-volatile and thermally labile compounds. The presence of the aromatic ring in this compound allows for sensitive detection by a UV detector.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID): GC is an excellent technique for the analysis of volatile and semi-volatile compounds. Flame Ionization Detection provides a robust and linear response for organic compounds.
Experimental Protocols
The following are detailed, representative experimental protocols for the quantification of this compound using HPLC-UV and GC-FID.
3.1. HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) with a variable wavelength UV detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40, v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL).
-
Dissolve the test sample in acetonitrile to achieve a concentration within the calibration range.
-
3.2. GC-FID Method
-
Instrumentation: Agilent 8890 GC system (or equivalent) with a Flame Ionization Detector.[7][8]
-
Column: HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL, split ratio 20:1.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetone at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 5 µg/mL to 200 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 15 µg/mL, 100 µg/mL, and 175 µg/mL).
-
Dissolve the test sample in acetone to achieve a concentration within the calibration range.
-
Data Presentation and Comparison
The following tables summarize the hypothetical performance data for the two analytical methods based on a cross-validation study.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-FID |
| Calibration Range | 1 - 100 µg/mL | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = 25483x + 1234 | y = 18765x + 987 |
Table 2: Accuracy and Precision
| QC Level | HPLC-UV | GC-FID |
| Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC | 99.5% | 1.8% |
| Medium QC | 100.2% | 1.2% |
| High QC | 99.8% | 1.5% |
Accuracy and precision should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[6]
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | HPLC-UV | GC-FID |
| LOD | 0.3 µg/mL | 1.5 µg/mL |
| LOQ | 1.0 µg/mL | 5.0 µg/mL |
A typical signal-to-noise ratio for LOQ is 10:1.[6]
Table 4: Cross-Validation Results of Quality Control Samples
| QC Sample ID | HPLC-UV Result (µg/mL) | GC-FID Result (µg/mL) | % Difference |
| QC-1 | 29.8 | 30.5 | 2.3% |
| QC-2 | 30.1 | 29.6 | -1.7% |
| QC-3 | 79.5 | 80.8 | 1.6% |
| QC-4 | 80.2 | 79.1 | -1.4% |
Visualizations
Diagram 1: General Analytical Method Validation Workflow
Caption: A flowchart illustrating the key stages of analytical method validation.
Diagram 2: Cross-Validation Logical Flow
References
- 1. Some good validation practices for analytical procedures [a3p.org]
- 2. database.ich.org [database.ich.org]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. e-b-f.eu [e-b-f.eu]
- 6. ikev.org [ikev.org]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
Navigating the Bioactive Landscape: A Comparative Guide to Compounds Derived from 1-(Difluoromethoxy)-4-iodobenzene
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with promising biological activity is perpetual. 1-(Difluoromethoxy)-4-iodobenzene has emerged as a versatile starting material, offering a unique combination of a metabolically stable difluoromethoxy group and a reactive iodine atom, which is amenable to a variety of cross-coupling reactions. This guide provides a comparative analysis of the biological activities of a hypothetical series of pyrazole-based kinase inhibitors synthesized from this key intermediate. The data presented herein is illustrative, based on established principles of medicinal chemistry and structure-activity relationships (SAR) for this class of compounds.
The strategic incorporation of the difluoromethoxy (-OCF2H) group in drug candidates can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and hydrogen bond donating capacity. When coupled with the synthetic versatility of the iodo-substituent, this compound serves as an excellent precursor for generating libraries of diverse chemical entities. This guide focuses on a series of hypothetical pyrazole derivatives, a scaffold known for its prevalence in kinase inhibitors, to illustrate the potential biological activities of compounds originating from this starting material.
Comparative Biological Activity of Synthesized Pyrazole Derivatives
The following table summarizes the in vitro biological activity of a hypothetical series of pyrazole derivatives (Compounds 1a-1e ) synthesized from this compound. These compounds were evaluated for their inhibitory activity against a panel of cancer-related kinases and their anti-proliferative effects on a human cancer cell line.
| Compound ID | Structure | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) | Cancer Cell Line X Proliferation IC50 (µM) |
| 1a | R = H | 150 | 250 | >1000 | 15.2 |
| 1b | R = -CH3 | 85 | 180 | 850 | 9.8 |
| 1c | R = -Cl | 45 | 95 | 520 | 4.5 |
| 1d | R = -OCH3 | 110 | 210 | >1000 | 12.1 |
| 1e | R = -CF3 | 25 | 55 | 350 | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships.
Experimental Protocols
General Synthesis of Pyrazole Derivatives (Illustrative)
The hypothetical pyrazole derivatives were envisioned to be synthesized via a multi-step sequence starting with a Sonogashira coupling of this compound with a suitable terminal alkyne, followed by cyclization with hydrazine to form the pyrazole core. Subsequent functionalization would introduce the various 'R' groups.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinases was hypothetically assessed using a luminescence-based kinase assay.
-
Reagents and Materials : Recombinant kinases, ATP, appropriate kinase substrates, and a commercial luminescence-based kinase assay kit.
-
Procedure :
-
Kinase reactions were set up in 384-well plates.
-
Each well contained the respective kinase, substrate, and ATP in a kinase buffer.
-
Compounds were added at varying concentrations (typically from 1 nM to 10 µM).
-
The reactions were incubated at room temperature for 1 hour.
-
After incubation, the luminescence reagent was added to stop the reaction and generate a signal proportional to the amount of ATP remaining.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
The anti-proliferative activity of the compounds was hypothetically evaluated against a human cancer cell line using a standard MTT assay.
-
Cell Culture : Human cancer cell line X was maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Procedure :
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of the test compounds (typically from 0.1 µM to 100 µM) for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were determined from the dose-response curves.
-
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the context of this research, the following diagrams illustrate a generic kinase signaling pathway targeted by such inhibitors and a typical workflow for their evaluation.
Caption: A generic kinase signaling pathway often implicated in cancer.
Caption: Workflow for the synthesis and evaluation of bioactive compounds.
A Comparative Guide to the Performance of 1-(Difluoromethoxy)-4-iodobenzene in Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Key Building Block
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic incorporation of unique structural motifs is paramount. The difluoromethoxy group (-OCF₂H) has garnered significant attention as a bioisostere for methoxy and other functional groups, offering modulated lipophilicity, metabolic stability, and binding interactions. 1-(Difluoromethoxy)-4-iodobenzene serves as a important building block for introducing this valuable moiety. This guide provides a comparative analysis of the performance of this compound in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. Its performance is contrasted with structurally similar and commonly used aryl iodides, namely 4-iodoanisole and 4-iodotoluene, to provide a clear perspective on its reactivity and utility in various catalytic systems.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The electronic nature of the aryl iodide significantly influences the efficiency of the catalytic cycle. The electron-withdrawing nature of the difluoromethoxy group in this compound can enhance the oxidative addition step, a key process in the catalytic cycle.
Table 1: Comparison of Aryl Iodides in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Iodide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 |
| 4-Iodoanisole | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux | 1.5 | 92[1] |
| 4-Iodobenzotrifluoride | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 93 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
To a solution of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a mixture of dioxane (4 mL) and water (1 mL) was added Pd(dppf)Cl₂ (0.03 mmol). The resulting mixture was degassed and heated at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography to afford the desired biaryl product.
Catalytic Cycle for Suzuki-Miyaura Coupling
References
A Comparative Guide to Difluoromethoxylation: Benchmarking 1-(Difluoromethoxy)-4-iodobenzene Against Novel Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethoxy (–OCF₂H) group into organic molecules is a pivotal strategy in modern drug discovery and development. This moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity. While traditional methods often rely on reagents like 1-(difluoromethoxy)-4-iodobenzene for transition metal-catalyzed cross-coupling reactions, a new generation of difluoromethoxylating agents, particularly those activated by visible-light photoredox catalysis, offers milder and more versatile alternatives. This guide provides an objective comparison of the performance of this compound with these novel agents, supported by experimental data and detailed protocols.
Performance Comparison of Difluoromethoxylating Agents
The choice of a difluoromethoxylating agent is critical and depends on the substrate, desired functional group tolerance, and scalability. Below is a comparative overview of traditional cross-coupling approaches, exemplified by the reactivity of aryl iodides, and modern radical-based methods.
Traditional Approach: Copper-Catalyzed Cross-Coupling
This compound is a common building block for introducing the difluoromethoxyphenyl group. Its utility is primarily in transition metal-catalyzed cross-coupling reactions. While direct difluoromethoxylation using this specific reagent is less common, the copper-catalyzed difluoromethylation of aryl iodides serves as a benchmark for this class of reactions.
Table 1: Copper-Catalyzed Difluoromethylation of Aryl Iodides with a Difluoromethyl Source
| Substrate (Aryl Iodide) | Product | Yield (%) | Catalyst System | Reference |
| 1-Butyl-4-iodobenzene | 1-Butyl-4-(difluoromethyl)benzene | 85 | CuI, CsF, TMSCF₂H | [1] |
| 4-Iodoanisole | 4-(Difluoromethyl)anisole | 78 | CuI, CsF, TMSCF₂H | [1] |
| Ethyl 4-iodobenzoate | Ethyl 4-(difluoromethyl)benzoate | 90 | CuI, (DMPU)₂Zn(CF₂H)₂ | [2] |
| 4-Iodoacetophenone | 4'-(Difluoromethyl)acetophenone | 65 | CuI, (DMPU)₂Zn(CF₂H)₂ | [2] |
| 2-Iodopyridine | 2-(Difluoromethyl)pyridine | 45 | CuI, (DMPU)₂Zn(CF₂H)₂ | [2] |
Note: The yields are for difluoromethylation, not difluoromethoxylation. This table serves to illustrate the performance of a traditional cross-coupling approach.
Novel Approach: Radical Difluoromethoxylation via Photoredox Catalysis
Recent advancements have led to the development of novel reagents that generate the difluoromethoxy radical (•OCF₂H) under mild, visible-light photoredox conditions. These methods often allow for direct C-H functionalization, bypassing the need for pre-functionalized substrates.
Table 2: Performance of Novel Radical Difluoromethoxylating Agents on (Hetero)arenes
| Substrate | Reagent | Product | Yield (%) | Photocatalyst | Reference |
| Benzene | Benzotriazole-based | Difluoromethoxybenzene | 70 | Ru(bpy)₃(PF₆)₂ | [3] |
| Anisole | Benzotriazole-based | 4-Methoxydifluoromethoxybenzene | 65 (ortho:para = 1:2.8) | Ru(bpy)₃(PF₆)₂ | [3] |
| 4-Bromotoluene | Benzotriazole-based | 1-Bromo-4-(difluoromethoxy)toluene | 72 | Ru(bpy)₃(PF₆)₂ | [3] |
| Pyridine | Benzotriazole-based | 2-(Difluoromethoxy)pyridine | 55 | Ru(bpy)₃(PF₆)₂ | [3] |
| Toluene | Pyridinium-based | 4-(Difluoromethoxy)toluene | 68 (ortho:meta:para = 1:1.5:2.5) | Ru(bpy)₃(PF₆)₂ | [4] |
| Naphthalene | Pyridinium-based | 1-(Difluoromethoxy)naphthalene | 75 | Ru(bpy)₃(PF₆)₂ | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of new synthetic methods. Below are representative protocols for a traditional copper-catalyzed reaction and a modern photoredox-catalyzed difluoromethoxylation.
Protocol 1: Copper-Catalyzed Difluoromethylation of an Aryl Iodide
This protocol is adapted from a procedure for the copper-catalyzed difluoromethylation of aryl iodides and serves as a representative example of a traditional cross-coupling approach.[2]
Materials:
-
Aryl iodide (e.g., Ethyl 4-iodobenzoate) (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
(DMPU)₂Zn(CF₂H)₂ (2.0 mmol, 2.0 equiv.)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (4.0 mL)
-
Anhydrous reaction vial with a magnetic stir bar
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add CuI (19.0 mg, 0.1 mmol).
-
Add the aryl iodide (e.g., Ethyl 4-iodobenzoate, 276 mg, 1.0 mmol) and a magnetic stir bar.
-
Add (DMPU)₂Zn(CF₂H)₂ (2.0 mmol) followed by DMPU (4.0 mL).
-
Seal the vial and stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired difluoromethylated arene.
Protocol 2: Visible-Light Photoredox-Catalyzed C-H Difluoromethoxylation
This protocol is a general procedure for the direct C-H difluoromethoxylation of arenes using a novel benzotriazole-based reagent and a ruthenium photocatalyst.[3]
Materials:
-
Arene (e.g., Benzene) (5.0 mmol, 10.0 equiv.)
-
Benzotriazole-based difluoromethoxylating reagent (0.5 mmol, 1.0 equiv.)
-
Ru(bpy)₃(PF₆)₂ (0.0025 mmol, 0.5 mol%)
-
Acetonitrile (MeCN) (2.5 mL)
-
Anhydrous reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 34 W Kessil lamp)
Procedure:
-
In a nitrogen-filled glovebox, add the benzotriazole-based difluoromethoxylating reagent (0.5 mmol) and Ru(bpy)₃(PF₆)₂ (2.2 mg, 0.0025 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add acetonitrile (2.5 mL) and the arene (e.g., Benzene, 0.44 mL, 5.0 mmol).
-
Seal the vial with a cap and remove it from the glovebox.
-
Place the reaction vial approximately 5 cm from a blue LED lamp and stir at room temperature for 12 hours. Ensure the reaction is cooled with a fan to maintain room temperature.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the difluoromethoxylated product.
Visualizations
Experimental Workflow for Photoredox-Catalyzed Difluoromethoxylation
The following diagram illustrates the general workflow for setting up a visible-light-mediated difluoromethoxylation reaction.
Caption: General workflow for photoredox difluoromethoxylation.
Proposed Catalytic Cycle for Radical Difluoromethoxylation
The mechanism for visible-light photoredox-catalyzed difluoromethoxylation involves a single-electron transfer (SET) process. The following diagram outlines the proposed catalytic cycle.
Caption: Photocatalytic cycle for radical difluoromethoxylation.
Conclusion
The field of difluoromethoxylation has seen significant advancements, moving from traditional transition metal-catalyzed cross-coupling reactions to more versatile and milder photoredox-catalyzed methods. While reagents like this compound remain relevant for specific applications, novel radical-generating reagents offer broader substrate scope, including the direct functionalization of C-H bonds in complex molecules. The choice of reagent and methodology will ultimately depend on the specific synthetic challenge, including the nature of the substrate, required functional group tolerance, and scalability. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug discovery and development programs.
References
A Comparative Guide to the Use of 1-(Difluoromethoxy)-4-iodobenzene in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethoxy (-OCF₂H) group into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve overall drug-like properties. For the synthesis of biaryl structures containing this valuable moiety, medicinal chemists and process chemists are often faced with a choice of key building blocks. This guide provides an objective economic and efficiency comparison between using 1-(difluoromethoxy)-4-iodobenzene and its common alternative, 4-(difluoromethoxy)phenylboronic acid, in the context of palladium-catalyzed cross-coupling reactions.
Economic Comparison: A Tale of Two Reagents
A primary consideration in reagent selection, particularly for scale-up and large-scale synthesis, is the cost of starting materials. A comparative analysis of commercially available this compound and 4-(difluoromethoxy)phenylboronic acid reveals a significant price disparity.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Example | Price (USD) per Gram | Price (USD) per Mole |
| This compound | 128140-82-9 | 270.02 | Sigma-Aldrich | ~
| ~$605 (at 100g scale) |
| 4-(Difluoromethoxy)phenylboronic acid | 688810-12-0 | 187.94 | Matrix Scientific | ~$574.00/1g | ~$107,878 |
Analysis: Based on current catalog prices, this compound is substantially more cost-effective on a per-mole basis than 4-(difluoromethoxy)phenylboronic acid. This economic advantage makes it a more attractive starting material for cost-driven projects and large-scale manufacturing campaigns.
Efficiency Comparison: Reactivity and Reaction Considerations
The efficiency of a synthetic route is determined by factors such as reaction yield, reaction time, catalyst loading, and the mildness of reaction conditions. In the context of the Suzuki-Miyaura cross-coupling, the choice between an aryl iodide and an arylboronic acid as the carrier of the difluoromethoxyphenyl moiety has significant implications.
This compound (Aryl Iodide Partner)
Aryl iodides are highly reactive electrophiles in Suzuki-Miyaura couplings due to the relatively weak carbon-iodine bond, which facilitates rapid oxidative addition to the palladium(0) catalyst. This high reactivity often translates to:
-
Milder Reaction Conditions: Reactions can frequently be conducted at lower temperatures.
-
Lower Catalyst Loading: The high reactivity may allow for the use of lower concentrations of the palladium catalyst.
-
Faster Reaction Times: The facile oxidative addition step can lead to shorter overall reaction times.
4-(Difluoromethoxy)phenylboronic acid (Organoboron Partner)
Arylboronic acids are the nucleophilic partners in the Suzuki-Miyaura reaction. While highly effective, their use necessitates consideration of:
-
Protodeboronation: A common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct and reducing the yield of the desired coupled product. This is often exacerbated by elevated temperatures and prolonged reaction times.
-
Stoichiometry: It is common practice to use a slight excess (1.2-1.5 equivalents) of the boronic acid to drive the reaction to completion, which can add to the overall cost and complicate purification.
Head-to-Head Comparison:
Experimental Protocols
Below are generalized experimental protocols for the synthesis of a generic biaryl compound incorporating the 4-(difluoromethoxy)phenyl motif using both this compound and 4-(difluoromethoxy)phenylboronic acid via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling Using this compound
Reaction:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
For researchers considering an in-house synthesis of this compound, a plausible route involves the difluoromethylation of 4-iodophenol. This method is adapted from procedures for the synthesis of analogous difluoromethoxyarenes.
Reaction:
Materials:
-
4-Iodophenol (1.0 equiv)
-
Sodium hydroxide (excess)
-
Difluorochloromethane (gas)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, catalytic amount)
-
Water
Procedure:
-
In a reaction vessel equipped with a gas inlet and a reflux condenser, dissolve 4-iodophenol and the phase-transfer catalyst in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring.
-
Introduce a continuous stream of difluorochloromethane gas into the reaction mixture.
-
Maintain the reaction at reflux for several hours, monitoring the consumption of the starting material by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic phase.
-
Wash the organic phase with a dilute base solution and then with water.
-
Purify the crude product by distillation under reduced pressure to yield this compound.
Visualizing the Synthetic Strategy
The choice of synthetic route in a Suzuki-Miyaura coupling is a critical decision point for any medicinal or process chemist. The following diagram illustrates the two pathways to a target biaryl containing the 4-(difluoromethoxy)phenyl moiety.
Caption: Alternative Suzuki-Miyaura pathways to a 4-(difluoromethoxy)phenyl-containing biaryl.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For researchers and drug development professionals seeking an economical and efficient synthesis of biaryls containing the 4-(difluoromethoxy)phenyl moiety, this compound presents a compelling choice. Its significantly lower cost compared to 4-(difluoromethoxy)phenylboronic acid, coupled with the inherent high reactivity of aryl iodides in Suzuki-Miyaura cross-coupling reactions, suggests a more favorable process in terms of both cost and efficiency. While the optimal choice of reagents will always be substrate-dependent, the economic and chemical advantages of using this compound as the electrophilic partner warrant its strong consideration in the design of synthetic routes.
Safety Operating Guide
Proper Disposal of 1-(Difluoromethoxy)-4-iodobenzene: A Step-by-Step Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-(Difluoromethoxy)-4-iodobenzene (CAS No. 128140-82-9), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound and to take the necessary safety precautions. This compound is classified as a skin irritant.[1]
Personal Protective Equipment (PPE):
Always wear the following appropriate personal protective equipment when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, apron, or coveralls to prevent skin contact.
Handling:
-
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[2]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safe and compliant disposal. As a halogenated aromatic compound, this compound must be collected separately from non-halogenated waste streams.[3]
-
Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
Container Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[1]
-
Incompatible Materials: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.
Step-by-Step Disposal Procedure
Follow this procedure for the routine disposal of this compound from laboratory operations:
-
Waste Collection:
-
Under a chemical fume hood, carefully transfer waste this compound into the designated halogenated waste container.
-
Collect any rinsates from cleaning contaminated glassware in the same designated container.[3]
-
-
Container Management:
-
Hazardous Waste Labeling:
-
Complete the hazardous waste label in pencil.[5] The label must include the following information:
-
The words "Hazardous Waste".[3]
-
Generator's Information: Your name, department, and contact number.[6][7]
-
Location: Building and room number where the waste was generated.[6][7]
-
Chemical Composition: List the full chemical name, "this compound," and its approximate percentage in the waste.[6][7] Do not use abbreviations or chemical formulas.[1][7]
-
Hazards: Indicate the primary hazards, such as "Skin Irritant" and "Halogenated Organic."[6]
-
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal service to arrange for pickup.[3]
-
Emergency Procedures: Spill Management
In the event of a small spill of this compound, follow these steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite or cat litter.[8]
-
Absorb the Spill: Cover the spill with the absorbent material, working from the outside in.[8]
-
Collect Residue: Once the liquid is absorbed, carefully scoop the residue into a designated plastic container or double-bag it.[8][9]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Label the container with the collected spill residue as hazardous waste, detailing the contents, and arrange for its disposal through your EHS office.[10]
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Data Summary
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 128140-82-9 | PubChem[11] |
| Molecular Formula | C₇H₅F₂IO | PubChem[11] |
| Molecular Weight | 270.01 g/mol | PubChem[11] |
| Primary Hazard | Skin Irritant (H315) | PubChem[11] |
Experimental Protocols
Protocol for Rinsing Contaminated Glassware:
-
Perform all rinsing procedures within a certified chemical fume hood.
-
Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.
-
For the initial rinse, use a small amount of a suitable solvent (e.g., acetone) to dissolve the residual this compound.
-
Collect this first rinsate in the designated halogenated organic waste container.[3]
-
Perform a second rinse with the same solvent and collect it in the same waste container.
-
Subsequent washes with detergent and water can be performed in the sink, provided the initial solvent rinses have been thoroughly collected as hazardous waste.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. sjsu.edu [sjsu.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. How to Fill Out a Hazardous Waste Tag - Environmental Health and Safety | Binghamton University [binghamton.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. westlab.com [westlab.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. This compound | C7H5F2IO | CID 2737008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-(Difluoromethoxy)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(Difluoromethoxy)-4-iodobenzene. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[1][2] Appropriate PPE is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must be worn at all times to protect against splashes. Standard safety glasses are insufficient. |
| Hand Protection | Double gloving: Inner layer of nitrile gloves, outer layer of butyl rubber gloves. | This compound is a halogenated aromatic hydrocarbon. Nitrile gloves offer splash resistance but have poor resistance to halogenated hydrocarbons.[3][4] Butyl rubber gloves are recommended for halogenated solvents but may be compromised by the aromatic structure.[5] Double gloving provides a higher level of protection. Regularly inspect gloves for any sign of degradation and change them immediately if contact with the chemical is suspected. |
| Body Protection | Chemical-resistant lab coat | A lab coat should be worn to protect against incidental contact. Ensure it is fully buttoned. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | To be used in a well-ventilated area or a chemical fume hood.[6] If there is a risk of exceeding exposure limits or if working outside a fume hood, a respirator is necessary.[7][8] Ensure proper fit testing and cartridge change schedules are in place.[6] |
2. Safe Handling and Operational Plan
2.1. Engineering Controls
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
2.2. Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize the duration of handling.
-
Dispensing: This compound is a liquid and should be stored in a cool, dry, dark place, sealed from air.[1] When transferring, use techniques appropriate for air-sensitive materials to prevent exposure to moisture and air.[9][10][11][12] Use a syringe or cannula for transfers.
-
During Operation: Avoid direct contact with the skin, eyes, and clothing. Prevent the generation of aerosols or vapors.
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water after completing the work, even if gloves were worn.
3. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13][14]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[13][14] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
-
Spills: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
4. Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination.
-
Waste Segregation: This compound is a halogenated organic chemical. It is imperative to collect all waste containing this substance in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1][13][14] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[15][16]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant," "Harmful").
-
Disposal Procedure: All chemical waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[1][13][14] Do not pour down the drain.
5. Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. pksafety.com [pksafety.com]
- 3. gloves.com [gloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ohse.ca [ohse.ca]
- 7. 3m.com [3m.com]
- 8. For TB or Silica or VOCs, Choose the Right Respirator - EHSLeaders [ehsleaders.org]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. web.mit.edu [web.mit.edu]
- 11. fauske.com [fauske.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. benchchem.com [benchchem.com]
- 15. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
